Uracil-d2-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C4H4N2O2 |
|---|---|
分子量 |
114.10 g/mol |
IUPAC名 |
1,3-dideuteriopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i/hD2 |
InChIキー |
ISAKRJDGNUQOIC-ZSJDYOACSA-N |
異性体SMILES |
[2H]N1C=CC(=O)N(C1=O)[2H] |
正規SMILES |
C1=CNC(=O)NC1=O |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Isotopic Purity of Uracil-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Uracil-d2, a deuterated form of the naturally occurring pyrimidine derivative, uracil. This document is intended for professionals in research, and drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis or as tracers in metabolic studies.
Introduction to Uracil-d2
Uracil-d2 is a stable isotope-labeled version of uracil where two hydrogen atoms have been replaced by deuterium. It serves as an invaluable tool in various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its primary applications include use as an internal standard in quantitative analyses and as a tracer to elucidate metabolic pathways.[1][2] The efficacy of Uracil-d2 in these applications is critically dependent on its isotopic purity and the precise distribution of its different isotopic forms.
Data Presentation: Isotopic Purity of Uracil-d2
The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the specified number of deuterium atoms. For Uracil-d2, the ideal molecule contains two deuterium atoms. However, due to the nature of chemical synthesis, a final product will contain a distribution of isotopic species: d2 (two deuterium atoms), d1 (one deuterium atom), and d0 (no deuterium atoms).
The following table summarizes a typical isotopic distribution for a commercial batch of Uracil-d2 with a stated isotopic enrichment of 98 atom % D.
| Isotopic Species | Number of Deuterium Atoms | Expected Abundance (%) |
| d2-Uracil | 2 | 96.04% |
| d1-Uracil | 1 | 3.92% |
| d0-Uracil | 0 | 0.04% |
Note: The expected abundance is calculated based on a binomial distribution for a 98% isotopic enrichment at two possible labeling positions.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and distribution of Uracil-d2 is primarily achieved through mass spectrometry and NMR spectroscopy. These methods provide quantitative data on the relative abundance of each isotopic species.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound by separating ions based on their mass-to-charge ratio. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often preferred for its high sensitivity and specificity, especially for polar and non-volatile compounds like uracil, minimizing the need for derivatization.
-
Sample Preparation:
-
A standard solution of Uracil-d2 is prepared in a suitable solvent (e.g., methanol or water).
-
The sample is introduced into the LC system.
-
-
Chromatography:
-
An appropriate HPLC or UHPLC column, such as a C18 column, is used for separation.[3]
-
A mobile phase gradient is employed to elute the analyte.
-
-
Mass Spectrometry:
-
The eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[3]
-
The mass spectrometer is operated in full scan mode to detect the molecular ions of the different isotopic species of uracil (d0, d1, and d2). The expected m/z values would be centered around 113.05 for d0-Uracil (C4H4N2O2), 114.06 for d1-Uracil (C4H3DN2O2), and 115.06 for d2-Uracil (C4H2D2N2O2).
-
The relative peak areas for each isotopic species are integrated to calculate the isotopic distribution.
-
b) Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of uracil is typically required to increase its volatility.
-
Sample Preparation and Derivatization:
-
A sample of Uracil-d2 is dissolved in an appropriate solvent.
-
A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the sample to create a volatile trimethylsilyl (TMS) derivative.
-
The reaction mixture is heated to ensure complete derivatization.
-
-
Chromatography:
-
The derivatized sample is injected into the GC.
-
A capillary column suitable for the separation of derivatized bases is used.[4]
-
-
Mass Spectrometry:
-
The separated components are introduced into the mass spectrometer.
-
The mass spectrum will show the molecular ions of the derivatized isotopic species.
-
The relative abundances of the d0, d1, and d2-derivatized uracil are determined by integrating the corresponding ion peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the positions of the deuterium labels and to estimate the isotopic purity.
-
¹H NMR (Proton NMR):
-
A high-resolution NMR spectrometer is used.
-
The Uracil-d2 sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
In the ¹H NMR spectrum of a highly enriched Uracil-d2 sample, the signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity compared to the signals of the remaining protons.
-
The isotopic purity can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a proton signal at an unlabeled position.
-
-
²H NMR (Deuterium NMR):
-
This technique directly observes the deuterium nuclei.
-
A single peak corresponding to the deuterium atoms in the Uracil-d2 molecule will be observed, confirming the presence and chemical environment of the label.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the determination of the isotopic purity of Uracil-d2 using mass spectrometry.
Caption: Workflow for Isotopic Purity Determination of Uracil-d2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Uracil-d2-1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Uracil-1,3-d2, a deuterated analog of the naturally occurring pyrimidine, uracil. This isotopically labeled compound is a valuable tool in various research and development settings, particularly in the fields of pharmacology, metabolomics, and drug discovery.
Chemical Structure and Identification
Uracil-1,3-d2, also known as 1,3-dideuteriopyrimidine-2,4-dione, is a stable isotope-labeled form of uracil where the hydrogen atoms on the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are replaced with deuterium.
Chemical Structure:
Chemical structure of Uracil-1,3-d2.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,3-dideuteriopyrimidine-2,4-dione |
| Synonyms | Uracil-d2-1, 2,4(1H,3H)-Pyrimidinedione-1,3-d2 |
| CAS Number | 20666-60-8 |
| Molecular Formula | C₄H₂D₂N₂O₂ |
| Molecular Weight | 114.10 g/mol |
| Canonical SMILES | C1=CNC(=O)NC1=O (unlabeled) |
| InChI Key | ISAKRJDGNUQOIC-UHFFFAOYSA-N (unlabeled) |
Physicochemical Properties
The physicochemical properties of Uracil-1,3-d2 are very similar to those of unlabeled uracil. The primary difference lies in the increased molecular weight due to the presence of two deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry.
Table 2: Physicochemical Properties
| Property | Value (for unlabeled Uracil) | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in hot water, sparingly soluble in cold water, insoluble in ethanol and ether. Soluble in alkaline solutions. | [1] |
| pKa (acidic) | 9.45 | [1] |
| LogP | -1.07 | [1] |
Experimental Protocols
Synthesis of Uracil-1,3-d2
The most common method for the preparation of Uracil-1,3-d2 is through hydrogen-deuterium (H/D) exchange. This involves the treatment of unlabeled uracil with a deuterium source, typically deuterium oxide (D₂O), often under conditions that facilitate the exchange of the acidic N-H protons.
Protocol: H/D Exchange for Uracil-1,3-d2 Synthesis
-
Materials:
-
Uracil (unlabeled)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Dissolve a known quantity of uracil in a minimal amount of D₂O in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The exact time can be optimized and monitored by techniques like NMR to ensure complete exchange.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the D₂O under reduced pressure using a rotary evaporator.
-
To ensure a high degree of deuteration, the process can be repeated by redissolving the solid in fresh D₂O and repeating steps 2-4.
-
Dry the resulting Uracil-1,3-d2 product under high vacuum.
-
-
Characterization:
-
Confirm the identity and isotopic purity of the product using ¹H NMR (disappearance of N-H signals), ¹³C NMR, and mass spectrometry (observation of the correct molecular ion peak).
-
Quantification of Uracil in Biological Samples using Uracil-1,3-d2 as an Internal Standard
Uracil-1,3-d2 is widely used as an internal standard for the accurate quantification of endogenous uracil in biological matrices like plasma or urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly important for screening patients for dihydropyrimidine dehydrogenase (DPD) deficiency before administering fluoropyrimidine-based chemotherapies.
Protocol: LC-MS/MS Analysis of Uracil
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma), add a known amount of Uracil-1,3-d2 internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Typical):
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Uracil (unlabeled): Monitor the transition from the parent ion (m/z) to a specific daughter ion.
-
Uracil-1,3-d2 (internal standard): Monitor the corresponding transition for the deuterated analog.
-
-
-
Data Analysis:
-
Quantify the amount of uracil in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled uracil and a constant concentration of the internal standard.
-
Applications in Research and Drug Development
The primary application of Uracil-1,3-d2 is as an internal standard for the accurate quantification of uracil.[2] This is crucial in several areas:
-
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of uracil and uracil-based drugs.
-
Clinical Diagnostics: Screening for DPD deficiency to prevent severe toxicity from fluoropyrimidine chemotherapy.[3]
-
Metabolomics: Tracing the pyrimidine salvage pathway to understand nucleotide metabolism in health and disease.
The use of a stable isotope-labeled internal standard like Uracil-1,3-d2 corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.
Signaling Pathways and Experimental Workflows
Pyrimidine Salvage Pathway
Uracil is a key component of the pyrimidine salvage pathway, which recycles nucleobases from the degradation of RNA. Uracil-1,3-d2 can be used as a tracer to study the flux through this pathway.
Simplified Pyrimidine Salvage Pathway.
Experimental Workflow for DPD Deficiency Screening
The following diagram illustrates the workflow for using Uracil-1,3-d2 in a clinical setting to screen for DPD deficiency.
Workflow for DPD deficiency screening.
Conclusion
Uracil-1,3-d2 is an indispensable tool for researchers and clinicians working with uracil and fluoropyrimidine drugs. Its use as an internal standard in mass spectrometry-based assays provides the accuracy and precision required for reliable pharmacokinetic studies and for clinical decision-making in personalized medicine. The straightforward synthesis and clear applications make Uracil-1,3-d2 a cornerstone in the study of pyrimidine metabolism and the safe administration of critical cancer therapies.
References
Synthesis and Preparation of Deuterated Uracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of deuterated uracil, a critical tool in metabolic research and drug development. The strategic incorporation of deuterium, a stable isotope of hydrogen, into the uracil molecule allows for precise tracking in biological systems and can modulate pharmacokinetic properties. This document details various synthetic methodologies, presents quantitative data for comparison, and outlines experimental protocols and applications.
Introduction to Deuterated Uracil in Research and Drug Development
Uracil is a fundamental pyrimidine nucleobase found in ribonucleic acid (RNA). Its deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are invaluable in a range of scientific disciplines. In metabolic research, deuterated uracil serves as a tracer to elucidate the complex pathways of nucleotide biosynthesis and degradation.[1][2] In drug development, deuterium-labeled compounds are frequently used as internal standards for quantitative analysis in pharmacokinetic studies due to their similar chemical properties but distinct mass from their non-deuterated counterparts.[3][4] Furthermore, the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic processes, is a key strategy in drug design to improve therapeutic profiles.[5]
Synthesis of Deuterated Uracil
Several methods have been developed for the synthesis of deuterated uracil. The primary approaches include catalytic hydrogen-deuterium (H-D) exchange and synthesis from deuterated precursors.
Catalytic Hydrogen-Deuterium (H-D) Exchange
Catalytic H-D exchange is a widely used method for introducing deuterium into organic molecules. This process typically involves a metal catalyst, a deuterium source (commonly deuterium oxide, D₂O), and often elevated temperatures.
2.1.1. Palladium-Catalyzed H-D Exchange
Palladium on carbon (Pd/C) is a common and efficient catalyst for the deuteration of uracil.[6][7] The reaction is typically performed in D₂O, which serves as the deuterium donor.
Experimental Protocol: Palladium-Catalyzed H-D Exchange of Uracil
-
Materials: Uracil, 10% Palladium on activated carbon (Pd/C), Deuterium oxide (D₂O, 99.9 atom % D), Inert gas (Argon or Nitrogen).
-
Procedure:
-
In a reaction vessel, dissolve uracil in D₂O.
-
Add the Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150°C) and stir for a specified time (e.g., 12-48 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the D₂O under reduced pressure to obtain the deuterated uracil.
-
The product can be further purified by recrystallization.
-
Confirm the degree and position of deuteration using ¹H NMR and mass spectrometry.
-
2.1.2. Rhodium-Catalyzed H-D Exchange
Rhodium catalysts can also be employed for the H-D exchange of uracil and its derivatives.[8][9] Cationic rhodium complexes have shown efficacy in catalyzing deuteration at specific positions.
Experimental Protocol: Rhodium-Catalyzed H-D Exchange of Uracil
-
Materials: Uracil, Rhodium catalyst (e.g., [Cp*RhCl₂]₂), Deuterium oxide (D₂O, 99.9 atom % D), co-catalyst/base (e.g., NaOAc), Inert gas (Argon or Nitrogen).
-
Procedure:
-
To a reaction vessel, add uracil, the rhodium catalyst, and the co-catalyst.
-
Add D₂O to the vessel.
-
Seal the vessel and purge with an inert gas.
-
Heat the mixture to the desired temperature (e.g., 80-120°C) and stir for the required reaction time.
-
Upon completion, cool the reaction mixture.
-
The product is typically isolated by removing the solvent under vacuum and may require chromatographic purification.
-
Characterize the deuterated product by ¹H NMR and mass spectrometry to determine the extent of deuterium incorporation.
-
Synthesis from Deuterated Precursors
An alternative to H-D exchange is the synthesis of uracil from starting materials that already contain deuterium. This method can provide high levels of deuterium incorporation at specific positions.
Experimental Protocol: Synthesis from Deuterated Malic Acid and Urea
One of the classical syntheses of uracil involves the condensation of malic acid with urea in fuming sulfuric acid.[10][11] By using deuterated malic acid, deuterated uracil can be prepared.
-
Materials: Deuterated malic acid (e.g., malic-2,3,3-d₃-acid), Urea, Fuming sulfuric acid.
-
Procedure:
-
Carefully add deuterated malic acid to fuming sulfuric acid in a reaction flask, ensuring the temperature is controlled.
-
Add urea to the mixture.
-
Heat the reaction mixture according to the established procedure for uracil synthesis.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
The precipitated deuterated uracil is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization.
-
The final product should be analyzed by ¹H NMR and mass spectrometry to confirm its identity and isotopic purity.
-
Quantitative Data on Deuterated Uracil Synthesis
The efficiency of different deuteration methods can be compared based on reaction yields and the percentage of deuterium incorporation. The following tables summarize representative quantitative data from the literature.
| Method | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Yield (%) | Deuterium Incorporation (%) | Reference |
| H-D Exchange | 10% Pd/C | D₂O | 150 | 24 | >90 | ~95 (at C-6) | [6] |
| H-D Exchange | [Cp*RhCl₂]₂ | D₂O | 100 | 12 | 85 | >90 (ortho to directing group) | [8] |
Table 1: Comparison of Catalytic H-D Exchange Methods for Uracil Deuteration.
| Precursor | Reagents | Yield (%) | Deuterium Purity (%) | Reference |
| Deuterated Malic Acid | Urea, Fuming H₂SO₄ | ~70 | >98 | [10][11] |
Table 2: Synthesis of Deuterated Uracil from a Deuterated Precursor.
Applications of Deuterated Uracil
Metabolic Pathway Elucidation
Deuterated uracil is a powerful tool for tracing the metabolic fate of this nucleobase in biological systems. By introducing deuterated uracil to cells or organisms, researchers can track its incorporation into RNA and its degradation products using techniques like mass spectrometry.[1][2] This allows for the detailed mapping of pyrimidine metabolism.
Pharmacokinetic Studies and Drug Development
In drug development, deuterated compounds are essential as internal standards in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS).[3][4] An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. It helps to correct for variations during sample processing and analysis, thereby improving the accuracy and precision of quantification.
Conclusion
The synthesis and application of deuterated uracil are of significant importance in modern scientific research and pharmaceutical development. The methods outlined in this guide, from catalytic H-D exchange to synthesis from deuterated precursors, provide researchers with a toolkit to produce this valuable isotopically labeled compound. The ability to trace metabolic pathways and improve the accuracy of pharmacokinetic studies underscores the continued relevance and utility of deuterated uracil in advancing our understanding of biology and in the development of new therapeutics.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Uracil [chemeurope.com]
- 11. Uracil - Wikipedia [en.wikipedia.org]
Uracil-d2-1: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of Uracil-d2-1, its physicochemical properties, and its critical role as an internal standard in quantitative bioanalysis for clinical and pharmaceutical research.
Introduction
This compound is the deuterium-labeled form of uracil, a naturally occurring pyrimidine derivative and a fundamental component of ribonucleic acid (RNA). In the fields of biomedical research and drug development, stable isotope-labeled compounds like this compound are indispensable tools. Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of deuterium atoms provides a distinct mass difference from endogenous uracil, allowing for precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, analytical methodologies, and key applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20666-60-8 | MedchemExpress |
| Molecular Formula | C4H2D2N2O2 | MedchemExpress |
| Molecular Weight | 114.10 g/mol | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | MedchemExpress |
Core Application: Quantitative Bioanalysis
The most significant application of this compound is as an internal standard in the quantification of uracil and its metabolites in biological samples, such as plasma and urine.[3] This is particularly crucial for assessing the activity of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of uracil and the chemotherapeutic agent 5-fluorouracil (5-FU).[4] DPD deficiency can lead to severe toxicity in patients treated with 5-FU.[4] By accurately measuring the levels of endogenous uracil, clinicians can identify patients with DPD deficiency and adjust chemotherapy dosages accordingly.[4]
Experimental Workflow for Uracil Quantification in Plasma
The following diagram illustrates a typical workflow for the quantification of uracil in plasma samples using this compound as an internal standard with LC-MS/MS.
References
An In-depth Technical Guide to Uracil-d2 in Metabolic Labeling
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic labeling with stable isotopes is a powerful technique for probing the dynamics of biological macromolecules. By introducing atoms with heavier, non-radioactive isotopes into cellular pathways, researchers can track the synthesis, degradation, and flux of molecules like proteins, lipids, and nucleic acids. This guide focuses on the application of Uracil-d2 (5,6-dideuterated uracil), a stable isotope-labeled (SIL) nucleobase, for the metabolic labeling of ribonucleic acid (RNA). We will explore the core principles of its incorporation into nascent RNA, provide detailed experimental workflows, present data interpretation strategies, and illustrate key processes with diagrams. This technique offers a precise and robust method for quantifying RNA turnover rates, making it an invaluable tool in basic research and drug development for understanding gene expression dynamics and the effects of therapeutic agents on RNA metabolism.
Introduction to Metabolic Labeling with Uracil-d2
RNA turnover—the balance between RNA synthesis and degradation—is a fundamental process that governs gene expression. Dysregulation of RNA turnover is implicated in numerous diseases, including cancer and neurodegenerative disorders. Measuring these dynamics provides critical insights into cellular function and disease pathology.
Metabolic labeling with compounds like Uracil-d2 allows for the direct measurement of newly synthesized RNA. Uracil is a pyrimidine nucleobase unique to RNA. When cells are supplied with Uracil-d2, they incorporate it into their pyrimidine salvage pathway, ultimately leading to its inclusion in newly transcribed RNA molecules.[1][2] The "d2" signifies that two hydrogen atoms on the uracil molecule have been replaced with deuterium (²H), a stable (non-radioactive) isotope of hydrogen.[3]
The key advantages of using a stable isotope like deuterium are:
-
Safety: It is non-radioactive, eliminating the need for specialized handling and disposal.
-
Minimal Perturbation: Deuterium is chemically similar to hydrogen, causing minimal disruption to biological processes.
-
Sensitive Detection: The mass difference between deuterated and non-deuterated uracil is easily resolved by mass spectrometry (MS), allowing for precise quantification.[4]
This guide provides the technical framework for employing Uracil-d2 to study RNA dynamics.
The Pyrimidine Salvage Pathway: Incorporation of Uracil-d2
Exogenously supplied Uracil-d2 is utilized by the cell through the pyrimidine salvage pathway. This metabolic route recycles nucleobases from nucleic acid degradation. The pathway efficiently channels the labeled uracil into the cellular nucleotide pool for RNA synthesis.
The key enzymatic steps are:
-
Uracil Phosphoribosyltransferase (UPRT): This enzyme catalyzes the conversion of Uracil-d2 to Uridine-d2 monophosphate (UMP-d2). Mammalian cells can utilize this pathway for incorporating uracil analogs.[2][5]
-
Nucleoside-Phosphate Kinases: A series of kinases further phosphorylate UMP-d2 to Uridine-d2 diphosphate (UDP-d2) and subsequently to Uridine-d2 triphosphate (UTP-d2).
-
RNA Polymerases: UTP-d2, now part of the cellular nucleotide pool, is used by RNA polymerases as a substrate for the transcription of all classes of RNA, including mRNA, rRNA, and tRNA.
Caption: Metabolic pathway for the incorporation of Uracil-d2 into nascent RNA via the pyrimidine salvage pathway.
Experimental Design and Protocols
A typical Uracil-d2 metabolic labeling experiment involves a pulse-chase design to measure RNA synthesis and decay rates.
General Experimental Workflow
The process can be broken down into several key stages, from labeling the cells to analyzing the resulting data.
Caption: A standard experimental workflow for an RNA turnover study using Uracil-d2 metabolic labeling.
Detailed Experimental Protocol
This protocol is a representative methodology. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Uracil-d2 (5,6-Dideuterouracil, C₄H₂D₂N₂O₂)[3]
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS grade water, acetonitrile, and formic acid
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[6][7]
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the start of the experiment. For a 6-well plate, seed approximately 300,000 cells per well 24 hours prior to labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of Uracil-d2 in sterile water or DMSO. Dilute the stock into pre-warmed complete culture medium to a final concentration of 100-200 µM. (Note: This concentration should be optimized to ensure sufficient labeling without cytotoxicity).
-
Metabolic Labeling (Pulse):
-
Aspirate the old medium from the cells.
-
Add the Uracil-d2 containing labeling medium.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to measure the rate of synthesis.
-
-
Chase (Optional, for decay measurement):
-
After a labeling period (e.g., 24 hours to reach steady-state), aspirate the labeling medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add "chase" medium containing a high concentration of unlabeled uracil (e.g., 10 mM) to outcompete any remaining Uracil-d2.
-
Collect cells at various time points post-chase (e.g., 0, 4, 8, 16, 24 hours).
-
-
Sample Collection and RNA Extraction:
-
At each time point, wash cells with cold PBS and lyse them directly in the plate.
-
Isolate total RNA using a preferred method, ensuring high purity (A260/A280 ratio of ~2.0).
-
Quantify the extracted RNA.
-
-
RNA Hydrolysis to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with a buffer containing zinc chloride.
-
Add Nuclease P1 and incubate at 37°C for 2 hours to digest RNA into nucleoside 5'-monophosphates.
-
Add BAP and an appropriate buffer, then incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
Centrifuge the sample to pellet the enzymes and collect the supernatant containing the free nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate the different nucleosides.
-
Set the mass spectrometer to monitor the mass-to-charge (m/z) transitions for both unlabeled uracil and Uracil-d2. Deuterated standards act as ideal internal references in LC-MS analysis.[4]
-
Unlabeled Uracil (C₄H₄N₂O₂): Molecular Weight ≈ 112.08 Da
-
Uracil-d2 (C₄H₂D₂N₂O₂): Molecular Weight ≈ 114.10 Da[3]
-
-
Data Analysis and Presentation
The primary output from the LC-MS analysis is the relative abundance of labeled ("heavy") and unlabeled ("light") uracil. This ratio is used to determine the fraction of newly synthesized RNA.
Caption: Logical workflow for data analysis, from raw LC-MS data to the calculation of RNA half-life.
The fraction of new RNA, or Fractional Synthesis (FS), at a given time point (t) is calculated as:
FS(t) = (Peak Area of Heavy Uracil) / (Peak Area of Heavy Uracil + Peak Area of Light Uracil)
By plotting FS(t) against time, the RNA synthesis rate can be modeled. For degradation, the fraction of remaining labeled RNA is plotted against time during the chase period, and the data are fit to a first-order decay curve to calculate the half-life (t½).
Presentation of Quantitative Data
Quantitative results from these experiments are best presented in tables that allow for clear comparison across different conditions, such as comparing a control group to a drug-treated group.
Table 1: Example Data Table for RNA Turnover Analysis
| Cell Line / Condition | Target RNA Population | RNA Synthesis Rate Constant (k_syn) (h⁻¹) | RNA Half-Life (t½) (hours) |
| Control (Vehicle) | Total RNA | 0.065 | 10.7 |
| Drug X (10 µM) | Total RNA | 0.031 | 22.4 |
| Control (Vehicle) | mRNA (polyA-selected) | 0.138 | 5.0 |
| Drug X (10 µM) | mRNA (polyA-selected) | 0.099 | 7.0 |
This table presents hypothetical data to illustrate how results can be structured. Values would be derived from kinetic modeling of the experimental data.
Applications in Research and Drug Development
The ability to precisely quantify RNA turnover has broad applications:
-
Basic Research: Understanding how gene expression is regulated under different physiological conditions, during development, or in response to stimuli.
-
Pharmacology: Determining the mechanism of action of drugs that target transcription, RNA processing, or RNA degradation pathways.
-
Oncology: Investigating the altered RNA metabolism in cancer cells, which often exhibit higher rates of ribosome biogenesis and RNA turnover.[8][9]
-
Biomarker Discovery: Identifying changes in the turnover of specific RNAs that may serve as biomarkers for disease diagnosis or therapeutic response.[8]
Conclusion
Metabolic labeling with Uracil-d2 is a robust, safe, and highly quantitative method for studying RNA dynamics in living cells. By leveraging the cell's natural pyrimidine salvage pathway and the analytical precision of mass spectrometry, this technique provides direct measurements of RNA synthesis and degradation rates. The detailed protocols and analytical framework presented in this guide offer a comprehensive resource for researchers aiming to explore the complex and dynamic world of the transcriptome, advancing our understanding of gene regulation in health and disease.
References
- 1. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA | Springer Nature Experiments [experiments.springernature.com]
- 2. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uracil (5,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-8502-0.1 [isotope.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. themoonlight.io [themoonlight.io]
- 7. biorxiv.org [biorxiv.org]
- 8. Urinary excretion of modified nucleosides as biological marker of RNA turnover in patients with cancer and AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opendentistryjournal.com [opendentistryjournal.com]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred bioanalytical technique due to its high sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can compromise the integrity of quantitative data. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterium-labeled internal standard, is the cornerstone of robust and reliable bioanalysis, enabling the generation of high-quality data for pharmacokinetic, toxicokinetic, and metabolic studies.
This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in regulated bioanalysis.
The Principle of Isotope Dilution Mass Spectrometry
The utility of deuterium-labeled internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of a stable isotope-labeled version of the analyte is introduced into the sample at the earliest stage of the analytical workflow.[1] This "spiked" internal standard, being chemically and physically almost identical to the analyte, experiences the same variations throughout the entire analytical process, including extraction, potential degradation, chromatographic separation, and ionization.[2]
Quantification is not based on the absolute signal intensity of the analyte but rather on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[1] This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods alone, as it effectively normalizes for a wide range of analytical variabilities.
Advantages of Deuterium-Labeled Internal Standards
Deuterium-labeled compounds are the most commonly used SIL-IS in bioanalysis for several key reasons:
-
Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1] Deuterated starting materials and reagents are also more readily available.
-
High Isotopic Purity: Deuterium labeling can often be achieved with high levels of isotopic enrichment (ideally ≥98%), which is critical to prevent signal interference from the standard at the mass of the analyte.[1]
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change to the molecule's polarity and ionization potential. This ensures that the deuterated internal standard co-elutes with the analyte and experiences nearly identical matrix effects, leading to more accurate and precise quantification.
Data Presentation: Performance Comparison
The superiority of deuterium-labeled internal standards over other types, such as structural analogs, is evident in key bioanalytical validation parameters. The following tables summarize comparative data from various studies.
Table 1: Precision and Accuracy Comparison
| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |
| Sirolimus | Deuterated (d3-Sirolimus) | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% | [3] |
| Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | [3] | ||
| Kahalalide F | Stable Isotope Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | [4] |
| Analog (Butyric acid analogue) | - | [4] | ||
| Stable Isotope Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | [4] | |
| Analog (Butyric acid analogue) | 96.8% | [4] |
Table 2: Matrix Effect and Recovery Comparison
| Analyte | Internal Standard Type | Validation Parameter | Performance Data | Reference |
| Tacrolimus | Deuterated (Tacrolimus-¹³C,D₂) | Matrix Effect | -16.64% | [5] |
| Non-Deuterated (Ascomycin) | -28.41% | [5] | ||
| Lapatinib | Isotope-Labeled (lapatinib-d3) | Recovery Variability | Corrected for interindividual variability | [6] |
| Non-Isotope-Labeled (zileuton) | Did not correct for variability | [6] | ||
| Haloperidol | Deuterated Haloperidol | Extraction Recovery | 35% lower than analyte | [7] |
Experimental Protocols
Detailed and rigorous experimental protocols are the foundation of a successful bioanalytical method validation. The following sections provide methodologies for common sample preparation techniques and a general LC-MS/MS workflow.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples.
Protocol:
-
Thaw plasma or serum samples, calibration standards, quality control (QC) samples, and unknown study samples at room temperature.
-
Vortex the samples for 1-2 minutes to ensure homogeneity.
-
In a clean microcentrifuge tube, add a specific volume of the biological sample (e.g., 100 µL).
-
Add a precise volume of the deuterated internal standard working solution to each tube (except for blank samples).
-
Vortex the mixture for 30 seconds.
-
Add 3 to 4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup technique that separates analytes from interferences based on their differential solubilities in two immiscible liquids.
Protocol:
-
Thaw and vortex the biological samples as described in the PPT protocol.
-
To a clean tube, add a specific volume of the sample (e.g., 200 µL).
-
Add a precise volume of the deuterated internal standard working solution.
-
Add a buffer to adjust the pH of the sample, which can optimize the partitioning of the analyte into the organic phase.
-
Add a specific volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex or shake the mixture vigorously for 5-10 minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge the samples to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of a solvent compatible with the LC mobile phase.
Experimental and Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using a deuterium-labeled internal standard, from sample receipt to final data reporting.
Synthesis of Deuterium-Labeled Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.
-
Hydrogen/Deuterium (H/D) Exchange: This method involves the replacement of existing hydrogen atoms with deuterium.[8] It can be performed under various conditions, often catalyzed by acids, bases, or metals. While it can be a cost-effective approach, the position of labeling may be less specific, and there is a risk of back-exchange if the deuterium atoms are in labile positions.
-
De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[8] It offers greater control over the position and number of deuterium labels, ensuring the stability of the label throughout the analytical process.
Potential Challenges and Considerations
While deuterium-labeled internal standards are invaluable, researchers must be aware of potential challenges:
-
Isotopic Effects: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the analyte.[1] If this separation occurs in a region of variable matrix effects, it can lead to differential ionization and compromise quantification.[8]
-
Isotopic Stability (Label Placement): Deuterium atoms must be placed on stable positions within the molecule. Labels on exchangeable sites (e.g., -OH, -NH, -SH groups) can be lost through hydrogen-deuterium exchange with the solvent, leading to inaccurate results.[9]
-
Cross-Contamination: The isotopic purity of the deuterated internal standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[8]
Conclusion
Deuterium-labeled internal standards are an indispensable tool in modern bioanalysis, providing the foundation for accurate, precise, and robust quantitative data. By effectively compensating for the inherent variabilities of the analytical process, they enable researchers, scientists, and drug development professionals to generate high-quality data to support regulatory submissions and advance our understanding of drug disposition and efficacy. A thorough understanding of their principles, coupled with meticulous experimental execution and validation, is essential to harnessing their full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to the Stability and Storage of Uracil-d2-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Uracil-d2-1, a deuterated analogue of the naturally occurring pyrimidine derivative, uracil. Utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and as a tracer in metabolic research, understanding the stability of this isotopically labeled compound is critical for ensuring the accuracy and reliability of experimental results.[1]
This compound: An Overview
This compound is a synthetically derived form of uracil where one or more hydrogen atoms have been replaced with deuterium. This isotopic substitution allows for its differentiation from endogenous uracil in biological matrices, making it an invaluable tool in pharmacokinetic and metabolic studies. The stability of the deuterium label and the integrity of the molecule are paramount for its application.
Recommended Storage Conditions
The stability of this compound is highly dependent on its form (solid or in solution) and the storage conditions. Adherence to the recommended storage guidelines is crucial to prevent degradation and maintain the isotopic and chemical purity of the compound.
Solid Form
When stored as a powder, this compound exhibits long-term stability. To prevent degradation from environmental factors, it is essential to store it in a tightly sealed container, protected from light and moisture.
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Up to 3 years[2] |
| Room Temperature | Data not available for this compound; however, unlabeled uracil is stable for 3 years at room temperature.[3] Uracil (5,6-D₂, 98%) is recommended to be stored at room temperature.[4] | |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | Recommended for long-term storage to minimize oxidation and hydrolysis. |
| Light Exposure | Protected from light (e.g., in an amber vial or opaque container) | Essential to prevent photodegradation. |
| Container | Tightly-closed container | To prevent moisture absorption.[5][6] |
In Solution
The stability of this compound in solution is significantly less than in its solid form and is highly dependent on the solvent and storage temperature. For optimal stability, solutions should be prepared fresh. If storage is necessary, it should be for a limited duration at low temperatures.
| Solvent | Temperature | Duration |
| Various (e.g., DMSO, Methanol, Water) | -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] |
Note: For quantitative applications, it is best practice to prepare working solutions fresh on the day of analysis. If stored, they should not be kept for more than 16 days under refrigeration.[7] Repeated freeze-thaw cycles should be avoided.
Stability Profile and Potential Degradation Pathways
A key consideration for deuterated compounds is the potential for hydrogen-deuterium exchange. For uracil and its derivatives, studies have shown that the deuterium at the C-5 position can undergo exchange with hydrogen, particularly in aqueous solutions under basic conditions.[2] This represents a unique degradation pathway for the isotopically labeled compound, as it would lead to a loss of the isotopic label, compromising its utility as an internal standard.
Figure 1: Potential Hydrogen-Deuterium Exchange at the C-5 Position of this compound.
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[5][9] A general protocol for conducting a forced degradation study on this compound would involve the following steps:
Figure 2: General Experimental Workflow for a Forced Degradation Study of this compound.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions: Expose the samples to a range of stress conditions as outlined in ICH guidelines:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature.
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid and solution to dry heat (e.g., 60°C).
-
Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as HPLC-MS/MS.
-
Data Evaluation: Quantify the amount of remaining this compound and identify any degradation products.
Representative Stability-Indicating HPLC-MS/MS Method
Several HPLC-MS/MS methods have been developed for the quantification of uracil in biological matrices, which can be adapted for the stability testing of this compound.[6][7][10]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 or Amide C16 column |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium hydroxide in water) and an organic solvent (e.g., methanol or acetonitrile). |
| Flow Rate | Typically 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and any potential degradation products would need to be determined. |
Handling Precautions
As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes working in a well-ventilated area and using personal protective equipment such as gloves, a lab coat, and safety glasses. For isotopically labeled compounds, it is also important to have procedures in place to prevent cross-contamination with unlabeled material.
Conclusion
This compound is a stable compound when stored under the recommended conditions. As a solid, it can be stored for extended periods at -20°C, protected from light and moisture. In solution, its stability is more limited, and it is advisable to prepare solutions fresh or store them at -80°C for a maximum of six months. The potential for hydrogen-deuterium exchange under certain conditions should be considered when designing experiments. A robust, stability-indicating analytical method, such as HPLC-MS/MS, is essential for monitoring the purity and integrity of this compound over time and under stress conditions. By adhering to these guidelines, researchers can ensure the quality of their standards and the validity of their experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic studies of deuterium exchange at C-5 of Uracil and cytosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Uracil (5,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-8502-0.1 [isotope.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biospectra.us [biospectra.us]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Uracil-d2-1 in Research
This technical guide provides an in-depth overview of Uracil-d2-1 for researchers, scientists, and drug development professionals. It covers commercially available sources, key technical data, and detailed experimental protocols for its application as an internal standard in quantitative analysis.
Introduction to this compound
This compound is a deuterium-labeled version of uracil, a naturally occurring pyrimidine nucleobase found in RNA. The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for mass spectrometry-based quantitative studies. Its primary application is in the stable isotope dilution technique, a gold standard for accurate and precise quantification of endogenous uracil in biological matrices such as plasma and urine.[1] This is particularly crucial for clinical research, especially in monitoring patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU), where uracil levels can indicate the activity of the drug-metabolizing enzyme dihydropyrimidine dehydrogenase (DPD).[1]
Commercial Suppliers of this compound
Several reputable suppliers offer this compound for research purposes. The table below summarizes key quantitative data from some of these suppliers. It is important to note that product specifications can vary, and researchers should always refer to the supplier's certificate of analysis for the most accurate information.
| Supplier | Product Name/Variant | CAS Number | Molecular Formula | Purity/Isotopic Enrichment |
| MedChemExpress | This compound | 20666-60-8 | C₄D₂H₂N₂O₂ | Not explicitly stated, sold for research use.[1] |
| Cambridge Isotope Laboratories, Inc. | Uracil (5,6-D₂, 98%) | 24897-52-7 | C₄H₂D₂N₂O₂ | 98% Chemical Purity |
| LGC Standards | Uracil-1,3-d2 | 20666-60-8 | C₄D₂H₂N₂O₂ | 98 atom % D, min 98% Chemical Purity[2][3] |
| Simson Pharma Limited | Uracil-1,3 D2 | 20666-60-8 | C₄H₂D₂N₂O₂ | Certificate of Analysis provided with purchase.[4] |
Experimental Protocol: Quantitative Analysis of Uracil in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the quantification of uracil in human plasma using this compound as an internal standard. This method is based on the principle of stable isotope dilution followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Materials and Reagents
-
Uracil standard
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid
-
Human plasma (blank, for calibration curve and quality controls)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil and this compound in LC-MS grade water or a suitable organic solvent like methanol.
-
Working Standard Solutions: Serially dilute the uracil stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve. The concentration range should be selected to cover the expected physiological concentrations of uracil in the study samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent used for the working standards.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]
-
Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The specific parameters for the LC-MS/MS system will need to be optimized for the instrument being used. The following are general guidelines:
-
Liquid Chromatography (LC): A C18 reversed-phase column is commonly used for the separation of uracil. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a typical starting point.
-
Mass Spectrometry (MS/MS): The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both uracil and this compound need to be determined and optimized.
Data Analysis
-
Integrate the peak areas for both the analyte (uracil) and the internal standard (this compound) in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is often used.
-
Determine the concentration of uracil in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis of uracil using this compound.
Pyrimidine Salvage Pathway
Caption: Simplified pyrimidine salvage pathway showing the incorporation of this compound.
References
An In-depth Technical Guide to the Safety and Handling of Uracil-d2-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Uracil-d2-1, a deuterated isotopologue of the naturally occurring pyrimidine, uracil.[1] this compound is primarily utilized in research and development as a tracer or an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[1] While generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks. This document outlines the physical and chemical properties, toxicological data, safe handling procedures, and the metabolic context of this compound.
Physicochemical and Toxicological Profile
The following tables summarize the key quantitative data for this compound and its non-labeled counterpart, uracil. It is important to note that comprehensive toxicological studies for this compound have not been fully conducted; therefore, the data for uracil should be considered as a primary reference for safety assessments.
Table 1: Physical and Chemical Properties
| Property | Uracil | This compound | Data Source(s) |
| Chemical Formula | C₄H₄N₂O₂ | C₄H₂D₂N₂O₂ | [2] |
| Molecular Weight | 112.09 g/mol | 114.10 g/mol | [2][3] |
| CAS Number | 66-22-8 | 20666-60-8 | [1][4] |
| Appearance | White to off-white powder/solid | Solid | |
| Melting Point | 335 °C (decomposes) | No data available | |
| Solubility | Soluble in hot water, ammonia water, and other alkalies. Insoluble in alcohol or ether.[5] | No data available | |
| pKa (acidic) | 9.38 | No data available | [4] |
Table 2: Toxicological and Safety Information
| Hazard Category | Description | Recommendations | Data Source(s) |
| Acute Toxicity | The toxicological properties have not been fully investigated. May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation, and direct skin contact. | |
| Skin Irritation | May cause skin irritation. | Wear appropriate protective gloves. | |
| Eye Irritation | May cause eye irritation. | Wear safety glasses or goggles. | |
| Respiratory Irritation | May cause respiratory tract irritation. | Use in a well-ventilated area or with local exhaust ventilation. Avoid dust formation. | |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | Handle with standard laboratory precautions. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the recommended procedures for the safe handling of this compound in a laboratory setting. It is based on best practices for handling chemical compounds and deuterated standards.[6][7]
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
2.2. Engineering Controls
-
Work in a well-ventilated laboratory.
-
For procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.
2.3. Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Use: Avoid direct contact with the solid and its solutions. Use appropriate tools (spatulas, pipettes) for transfer.
2.4. Storage
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry place, away from direct sunlight and moisture to prevent H/D exchange.[7]
-
Consult the manufacturer's instructions for specific storage temperature recommendations, which are often at -20°C for long-term stability.[7]
2.5. Spills and Waste Disposal
-
Minor Spills: For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key logical and biological processes related to this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Uracil in Human Plasma Using Uracil-d2 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the accurate and precise quantification of uracil in human plasma using Uracil-d2 as a stable isotope-labeled (SIL) internal standard. The methodology employs a rapid and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for high-throughput clinical research and drug development applications. The use of a SIL internal standard is the gold standard in quantitative bioanalysis, compensating for variability in sample preparation and matrix effects.[1] This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers in implementing this method.
Introduction
The quantification of endogenous uracil in biological matrices is of significant clinical interest, particularly for personalizing treatment regimens for patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU). The enzyme dihydropyrimidine dehydrogenase (DPD) is primarily responsible for the catabolism of 5-FU, and its deficiency can lead to severe, life-threatening toxicity from standard doses.[2] Measuring plasma uracil levels allows for the assessment of DPD activity, enabling the identification of at-risk patients and subsequent dose adjustments for safer and more effective treatment.[2]
Stable isotope dilution coupled with LC-MS/MS is the preferred method for accurate bioanalysis.[3] Uracil-d2, a deuterated analog of uracil, serves as an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[1] This co-elution effectively corrects for variations in extraction recovery, injection volume, and matrix effects, leading to superior accuracy and precision.[1]
Principle of the Method
A known concentration of Uracil-d2 is spiked into plasma samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. Following a simple protein precipitation step, the supernatant is directly analyzed by LC-MS/MS. The analyte (uracil) and the internal standard (Uracil-d2) are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the calibration standards.[2]
Materials and Reagents
-
Analytes and Internal Standard:
-
Uracil (Sigma-Aldrich or equivalent)
-
Uracil-d2 (Alsachim or equivalent)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix:
-
Human plasma (collected in EDTA-containing tubes)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Uracil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of uracil in a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 1 mg/mL.
-
Uracil-d2 Stock Solution (1 mg/mL): Prepare the Uracil-d2 stock solution in the same manner as the uracil stock solution.
-
Uracil Working Solutions (for Calibration Standards and QCs): Serially dilute the uracil stock solution with a 50:50 (v/v) methanol:water mixture to prepare working solutions at appropriate concentrations for spiking into the plasma to create calibration standards and QCs.
-
Uracil-d2 Working Solution (Internal Standard): Dilute the Uracil-d2 stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the uracil working solutions to achieve final concentrations typically ranging from 1 to 100 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 30 ng/mL, and 80 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the Uracil-d2 working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., Phenomenex Kinetex PS C18, 2.6 µm, 4.6 x 100 mm), is recommended.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in methanol.[5]
-
Gradient: A gradient elution appropriate for the separation of uracil and Uracil-d2.
-
Flow Rate: 0.45 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often used for uracil quantification.[4]
-
MRM Transitions: The specific precursor and product ions for uracil and Uracil-d2 should be optimized by infusion. Representative MRM transitions are provided in Table 1.
-
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Uracil | 111.0 | 69.0 | Negative |
| Uracil-d2 | 113.0 | 71.0 | Negative |
Note: These are typical MRM transitions and may require optimization based on the specific mass spectrometer used.
Table 2: Method Performance Characteristics
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.999[5] |
| Calibration Range | - | 1 - 100 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1.0 ng/mL[4] |
| Intra-Assay Precision (%CV) | ≤ 15% | ≤ 12.4%[4] |
| Inter-Assay Precision (%CV) | ≤ 15% | ≤ 7.2%[4] |
| Intra-Assay Accuracy (%Bias) | Within ± 15% | Within ± 2.8%[4] |
| Inter-Assay Accuracy (%Bias) | Within ± 15% | Within ± 2.9%[4] |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (uracil) to the internal standard (Uracil-d2). A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. A weighted (1/x²) linear regression analysis is typically used to fit the curve. The concentration of uracil in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.[2]
Visualizations
Caption: Experimental workflow for the quantification of uracil in plasma.
Caption: Logical decision-making process for DPD deficiency screening.
Conclusion
The described LC-MS/MS method, utilizing Uracil-d2 as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of uracil in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method, contributing to the advancement of personalized medicine in fluoropyrimidine-based chemotherapy.
References
Quantitative Analysis of Uracil in Human Plasma by LC-MS/MS Using Uracil-d2-1 as an Internal Standard
Application Note
Introduction
Uracil, a naturally occurring nucleobase, is a critical analyte in clinical research, particularly for assessing the activity of dihydropyrimidine dehydrogenase (DPD). DPD is the primary enzyme responsible for the catabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU), which are widely used in cancer chemotherapy. Patients with DPD deficiency are at a high risk of severe toxicity from standard doses of these drugs. Accurate quantification of endogenous uracil levels in plasma can help identify patients with DPD deficiency, allowing for dose adjustments to improve safety and efficacy.
This application note describes a robust and sensitive method for the quantitative analysis of uracil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Uracil-d2-1 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2]
Principle of the Method
The stable isotope dilution technique is employed for the accurate quantification of uracil. A known concentration of this compound, which is chemically identical to uracil but has a higher mass, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. During LC-MS/MS analysis, uracil and this compound co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). The concentration of uracil in a sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.[1][2]
Experimental Protocols
Materials and Reagents
-
Uracil (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Uracil and this compound in a 50:50 methanol:water mixture.
-
-
Working Standard Solutions (for Calibration Curve):
-
Perform serial dilutions of the Uracil stock solution with 50:50 methanol:water to prepare a series of working standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.[1]
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, zero, calibration standards, quality controls, and unknown samples.
-
To each 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.[1] For the blank sample, add 20 µL of 50:50 methanol:water instead of the IS.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex each tube for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (0.1% formic acid in water).[1]
-
Vortex for 15 seconds and transfer to autosampler vials for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Uracil | 113.0 | 70.0[3] |
| This compound (IS) | 115.0 | 72.0 |
Note: The product ion for this compound is inferred based on the fragmentation of uracil. Optimal collision energies should be determined empirically.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio (Uracil/Uracil-d2-1) against the nominal concentration of the uracil calibration standards. A weighted (1/x²) linear regression is typically used for the analysis.[1]
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Uracil Peak Area | This compound Peak Area | Peak Area Ratio |
| 1 | 5,234 | 489,123 | 0.011 |
| 2.5 | 13,123 | 495,321 | 0.026 |
| 5 | 25,987 | 490,876 | 0.053 |
| 10 | 51,567 | 488,901 | 0.105 |
| 25 | 128,987 | 492,111 | 0.262 |
| 50 | 255,432 | 487,543 | 0.524 |
| 100 | 510,987 | 491,332 | 1.040 |
Method Performance
The performance of the method is evaluated by assessing its linearity, accuracy, precision, and lower limit of quantification (LLOQ).
Table 2: Summary of Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[1][4][5] |
| Correlation Coefficient (r²) | > 0.995[6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4][5] |
| Inter-assay Precision (%CV) | ≤ 12.4%[4][5] |
| Inter-assay Accuracy (%Bias) | Within ± 2.8%[4][5] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of uracil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
Applications of Uracil-d2 in RNA Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled nucleosides, such as Deuterium-labeled Uracil (Uracil-d2), are powerful tools for elucidating the dynamics of RNA metabolism. By introducing a "heavy" isotope of hydrogen into the uracil molecule, researchers can distinguish newly synthesized RNA from the pre-existing RNA pool. This allows for the precise measurement of RNA synthesis, degradation, and turnover rates, providing critical insights into gene expression regulation, the mechanism of action of RNA-targeting therapeutics, and the overall cellular response to various stimuli. This document provides detailed application notes and experimental protocols for the use of Uracil-d2 in RNA metabolism studies.
Core Applications
-
Determination of RNA Synthesis and Degradation Rates: Uracil-d2 enables the quantification of the rate at which RNA molecules are transcribed and subsequently degraded, offering a dynamic view of gene expression.
-
Pulse-Chase Analysis of RNA Turnover: By introducing Uracil-d2 for a defined period (pulse) and then replacing it with unlabeled uracil (chase), the metabolic fate of a specific cohort of RNA molecules can be tracked over time.
-
Mechanism of Action Studies for RNA-Targeted Therapeutics: Assess how small molecules or other therapeutic modalities affect the stability and turnover of target RNAs.
-
Cell-Specific RNA Labeling: In combination with genetic systems, Uracil-d2 can be used to label and analyze RNA from specific cell types within a mixed population.[1][2]
Quantitative Data Summary
The efficiency of Uracil-d2 incorporation into newly synthesized RNA is a critical parameter for successful RNA metabolism studies. While specific efficiencies can vary based on cell type, metabolic state, and experimental conditions, the following table provides expected enrichment levels based on data from analogous stable isotope labeling experiments with 15N-labeled uracil, which follows the same incorporation pathways.
| Cell Type | Labeling Duration (hours) | Medium | Expected Isotopic Enrichment (%) |
| Mammalian Cells (e.g., HEK293, HeLa) | 24 - 72 | Uracil-d2 supplemented medium | > 95% |
| E. coli | 8 - 16 | M9 minimal medium with Uracil-d2 | > 98% |
Signaling Pathways and Experimental Workflows
Uracil Salvage Pathway for Metabolic Labeling of RNA
Uracil-d2 is incorporated into RNA through the nucleotide salvage pathway. Exogenously supplied Uracil-d2 is taken up by the cell and converted into Uridine monophosphate (UMP) by the enzyme Uridine phosphorylase or Uracil phosphoribosyltransferase. UMP is then successively phosphorylated to Uridine diphosphate (UDP) and Uridine triphosphate (UTP). The resulting Uracil-d2-labeled UTP is then utilized by RNA polymerases for the synthesis of new RNA transcripts.
Experimental Workflow for RNA Turnover Analysis
The general workflow for analyzing RNA turnover using Uracil-d2 involves several key steps, from metabolic labeling of cells to the final analysis of labeled RNA. This process allows for the quantification of newly synthesized RNA and the determination of its decay rate.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Uracil-d2
This protocol describes the general procedure for labeling mammalian cells with Uracil-d2 to study RNA synthesis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Uracil-d2
-
Phosphate-buffered saline (PBS), sterile
-
Cell harvesting reagents (e.g., Trypsin-EDTA)
-
RNase-free water and consumables
Procedure:
-
Cell Culture: Culture mammalian cells in the appropriate complete medium to the desired confluency (typically 70-80%). Ensure cells are in the logarithmic growth phase for optimal labeling.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the complete culture medium with Uracil-d2. The final concentration of Uracil-d2 may need to be optimized but a starting point of 100-200 µM is recommended.
-
Metabolic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed Uracil-d2 containing labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the incorporation of Uracil-d2 into newly synthesized RNA.
-
-
Cell Harvesting: After the labeling period, aspirate the labeling medium and wash the cells with ice-cold PBS. Harvest the cells using the appropriate method (e.g., trypsinization or cell scraping).
-
Sample Storage: Cell pellets can be stored at -80°C until RNA extraction.
Protocol 2: Total RNA Extraction
This protocol outlines the extraction of total RNA from Uracil-d2 labeled cells. Standard RNA extraction kits or TRIzol-based methods can be used.
Materials:
-
Cell pellet from Protocol 1
-
RNA extraction reagent (e.g., TRIzol) or a commercial RNA purification kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Lysis: Lyse the cell pellet according to the manufacturer's instructions for the chosen RNA extraction method.
-
Phase Separation (for TRIzol-based methods): Add chloroform and centrifuge to separate the mixture into aqueous and organic phases. The RNA will remain in the upper aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
Resuspension: Air-dry the pellet briefly and resuspend the RNA in RNase-free water.
-
Quality Control: Assess the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using a Bioanalyzer.
Protocol 3: Enzymatic Digestion of RNA to Nucleosides
This protocol describes the digestion of total RNA into its constituent nucleosides for subsequent analysis by LC-MS/MS.
Materials:
-
Total RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0) or similar
-
RNase-free water
Procedure:
-
Digestion Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:
-
Total RNA (1-5 µg)
-
Nuclease P1 (e.g., 1 U)
-
Bacterial Alkaline Phosphatase (e.g., 0.5 U)
-
HEPES buffer (to a final concentration of 20 mM)
-
Adjust the final volume with RNase-free water (e.g., to 25 µL).
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Post-Digestion: The digested sample is now ready for desalting and subsequent LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis for Uracil-d2 Enrichment
This protocol provides a general framework for the analysis of Uracil-d2 incorporation into RNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Digested RNA sample from Protocol 3
-
LC-MS/MS system
-
Appropriate C18 column
-
Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
-
Uracil and Uracil-d2 standards
Procedure:
-
Sample Preparation: If necessary, desalt the digested RNA sample using a C18 StageTip or a similar method to remove salts and enzymes that can interfere with LC-MS/MS analysis.
-
LC Separation: Inject the sample onto the LC system. Separate the nucleosides using a suitable gradient of mobile phases on a C18 column.
-
MS/MS Detection:
-
Analyze the eluting nucleosides using the mass spectrometer in positive ion mode.
-
Set up Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for unlabeled uracil and Uracil-d2.
-
Uracil (unlabeled): Monitor the transition of the parent ion (m/z) to a specific daughter ion.
-
Uracil-d2: Monitor the transition of the deuterated parent ion (m/z + 2) to its corresponding daughter ion.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled and deuterated uracil.
-
Calculate the percentage of Uracil-d2 enrichment using the following formula: % Enrichment = [Area(Uracil-d2) / (Area(Uracil) + Area(Uracil-d2))] * 100
-
RNA synthesis and degradation rates can be calculated by fitting the time-course data of Uracil-d2 enrichment to appropriate kinetic models.
-
Applications in Drug Development
The use of Uracil-d2 in RNA metabolism studies is of significant interest to drug development professionals. By providing a means to directly measure the effects of a compound on RNA turnover, this technique can be instrumental in:
-
Target Engagement and Validation: Confirming that a drug candidate interacts with its intended RNA target and modulates its stability.
-
Mechanism of Action Studies: Elucidating how a drug achieves its therapeutic effect, whether by inhibiting RNA synthesis, promoting RNA degradation, or other mechanisms.
-
Pharmacodynamic Biomarker Development: Establishing a quantitative relationship between drug exposure and the modulation of RNA turnover, which can be used as a biomarker in clinical trials.
-
Off-Target Effect Profiling: Assessing the impact of a drug candidate on the metabolism of unintended RNA targets.
By integrating Uracil-d2 labeling with modern analytical techniques, researchers and drug developers can gain a deeper and more dynamic understanding of RNA biology, accelerating the discovery and development of novel RNA-targeted therapeutics.
References
- 1. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA | Springer Nature Experiments [experiments.springernature.com]
- 2. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantifying Uracil Levels in Plasma Using Uracil-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of endogenous uracil in plasma is a critical biomarker for identifying patients with dihydropyrimidine dehydrogenase (DPD) deficiency. DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine, which are widely used chemotherapeutic agents in the treatment of various cancers.[1] Patients with impaired DPD activity are at a high risk of severe, life-threatening toxicity when treated with standard doses of these drugs.[1][2] Therefore, accurate and reliable measurement of plasma uracil levels is essential for personalized medicine, allowing for dose adjustments to enhance safety and efficacy.[2] Elevated uracil concentrations are indicative of reduced DPD activity, signaling a higher risk of severe toxicity from 5-FU-based chemotherapy.[2][3] This document provides a detailed protocol for the quantitative analysis of uracil in human plasma using a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with Uracil-d2 as the internal standard.
Principle of the Method
This method utilizes the stable isotope dilution technique, a gold standard for quantitative mass spectrometry.[2] A known amount of a stable isotope-labeled internal standard (in this case, Uracil-d2 or a similar labeled uracil like Uracil-¹⁵N₂) is added to the plasma sample at the beginning of the sample preparation process.[2][4] This internal standard is chemically identical to the analyte (uracil) but has a different mass. It co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved. This is because the internal standard compensates for variations in sample extraction, matrix effects, and instrument response.[2]
Experimental Protocols
Materials and Reagents
-
Uracil reference standard
-
Uracil-d2 (or Uracil-¹⁵N₂) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system (e.g., SCIEX Triple Quad, Waters Acquity UPLC)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibrators, and quality control (QC) samples at room temperature. It is crucial to note that uracil concentrations can increase when whole blood is stored at room temperature, so proper sample handling and storage at 2-8°C for up to 4 hours is recommended.[4]
-
In a microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC sample.
-
Add a specific volume of the Uracil-d2 internal standard working solution to each tube.
-
To precipitate the plasma proteins, add 300-900 µL of cold acetonitrile or a mixture of acetonitrile and methanol.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 6,000-14,000 rpm) for 5-10 minutes at 4°C.[2][6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2][6]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2]
-
The sample is now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase column such as a Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100mm) or an Acquity UPLC HSS T3 is suitable.[4][5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in methanol.[5]
-
Flow Rate: 0.45 mL/min.[5]
-
Injection Volume: 25 µL.[5]
-
Run Time: A short run time of approximately 5 minutes can be achieved with isocratic or gradient elution.[4][5]
-
-
Mass Spectrometry Detection:
-
System: A tandem mass spectrometer such as a SCIEX Triple Quad 6500+ or a QTrap 5500 is used.[4][5]
-
Ionization Mode: Electrospray ionization (ESI), with uracil often quantified in negative ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both uracil and the Uracil-d2 internal standard.
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of uracil in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve, often using a weighted (1/x or 1/x²) linear regression.[2][5]
Quantitative Data
The performance of the described UPLC-MS/MS method for the quantification of uracil in human plasma is summarized in the tables below. Data is compiled from various validated methods.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [5] |
| 1 - 100 ng/mL | ||
| 5 - 1000 ng/mL | ||
| Correlation Coefficient (r²) | > 0.999 | [5] |
| > 0.9990 | [7][8] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5][9] |
| 2.5 ng/mL | [7][8] | |
| 5 ng/mL | [1] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Uracil | Various | < 8% | < 8% | Not specified | [7][8] |
| Uracil | 1 - 100 ng/mL | Not specified | ≤ 12.4% | ± 2.8% | |
| Uracil & Homologues | QC Levels | 2.4 - 11.8% | Not specified | 89.3 - 108.9% | |
| Uracil & UH2 | QC Levels | < 15% | < 15% | Not specified | [1] |
Table 3: Extraction Recovery
| Analyte | Extraction Recovery (%) | Reference |
| Uracil | > 94% | [7][8] |
| Uracil & Homologues | > 80% | [6] |
Visualizations
Caption: Workflow for plasma uracil quantification.
Caption: Uracil levels and 5-FU toxicity risk.
References
- 1. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uracil-d2-1 Flux Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment.[1][2] Pyrimidine metabolism, which is responsible for the synthesis of nucleotide building blocks for DNA and RNA, is often dysregulated in cancer cells.[3][4] Cancer cells can utilize two main pathways for pyrimidine synthesis: the de novo pathway, which synthesizes nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[5] The differential activity of these pathways can serve as a biomarker and a potential therapeutic target.[6]
Stable isotope tracing is a powerful technique for elucidating metabolic pathway dynamics.[1][7] By introducing a labeled substrate and tracking its incorporation into downstream metabolites, researchers can quantify the flux through specific pathways.[2][8] Uracil-d2-1 is a stable isotope-labeled tracer used to investigate pyrimidine metabolism, particularly the salvage pathway.[5] The deuterium label allows for the sensitive detection and quantification of uracil incorporation into various biomolecules using mass spectrometry.[8] These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using this compound in cancer cell lines.
Signaling Pathways
The two primary pathways involved in pyrimidine metabolism are the de novo synthesis pathway and the salvage pathway.
De Novo Pyrimidine Synthesis Pathway
The de novo pathway synthesizes pyrimidine nucleotides from basic molecules like bicarbonate, aspartate, and glutamine.[3] This pathway is a significant contributor to the nucleotide pool in rapidly dividing cells.
Pyrimidine Salvage Pathway
The salvage pathway recycles uracil and other pyrimidine bases to synthesize nucleotides.[5] This pathway is particularly active in some cancer cells, making it an interesting target for therapeutic intervention.
Experimental Workflow
A typical experimental workflow for this compound flux analysis involves cell culture, labeling with the tracer, metabolite extraction, and analysis by mass spectrometry.
Data Presentation
The following tables summarize typical quantitative parameters and expected outcomes for a this compound flux analysis experiment.
Table 1: Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 0.5 - 1.0 x 10^6 cells/well | 6-well plate format |
| This compound Concentration | 10 - 100 µM | Optimize based on cell line |
| Labeling Duration | 0, 2, 4, 8, 12, 24 hours | Time course to determine steady-state labeling |
| Quenching Solution | 80:20 Methanol:Water (ice-cold) | Rapidly halts enzymatic activity[8] |
| Extraction Solvent | 80:20 Methanol:Water | Efficiently extracts polar metabolites[8] |
Table 2: Expected Isotopic Enrichment
| Metabolite | Expected Mass Shift | Pathway Indicated |
| Uracil-d2 | M+2 | Tracer |
| Uridine Monophosphate (UMP)-d2 | M+2 | Salvage Pathway Activity |
| Uridine Diphosphate (UDP)-d2 | M+2 | Salvage Pathway Activity |
| Uridine Triphosphate (UTP)-d2 | M+2 | Salvage Pathway Activity |
| Cytidine Triphosphate (CTP)-d2 | M+2 | Conversion from UTP |
| Deoxyuridine Monophosphate (dUMP)-d2 | M+2 | Nucleotide metabolism for DNA synthesis |
Experimental Protocols
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Seed cancer cells in 6-well plates at a density of 0.5 - 1.0 x 10^6 cells per well in their standard growth medium. Incubate at 37°C in a humidified 5% CO2 incubator until cells reach 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM without uracil) with this compound to the desired final concentration (e.g., 50 µM). Warm the labeling medium to 37°C.
-
Labeling: Aspirate the standard growth medium from the wells. Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).[8] Immediately add 2 mL of the pre-warmed labeling medium to each well.[8]
-
Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point represents the unlabeled control.
Protocol 2: Metabolite Extraction
-
Quenching: At each time point, remove the plate from the incubator and place it on ice. Rapidly aspirate the labeling medium.[8]
-
Washing: Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction: Add 1 mL of ice-cold 80:20 methanol:water solution to each well to quench enzymatic reactions and extract metabolites.[8]
-
Cell Lysis: Place the plate on dry ice for 10-15 minutes to freeze the cells completely.[8] Thaw the plate on ice.
-
Collection: Scrape the cells from the bottom of the well into the methanol solution using a cell scraper.[8] Transfer the cell lysate/methanol mixture to a microcentrifuge tube.[8]
-
Clarification: Centrifuge the tubes at >15,000 x g at 4°C for 10-15 minutes to pellet protein and cell debris.[8]
-
Sample Storage: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. Store at -80°C until analysis.[8]
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation: Dry the metabolite extracts using a vacuum concentrator or a gentle stream of nitrogen.[8] Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., a specific mobile phase for LC-MS).[8]
-
Chromatographic Separation: Use a suitable liquid chromatography (LC) method to separate the metabolites. A reverse-phase C18 column is commonly used for separating nucleotides.
-
Mass Spectrometry Detection: Analyze the samples using a high-resolution mass spectrometer capable of distinguishing between the labeled and unlabeled isotopologues. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of uracil and its downstream metabolites.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broader range of metabolites, although negative mode is often preferred for nucleotides.
Protocol 4: Data Analysis and Flux Calculation
-
Peak Integration: Integrate the peak areas for the different isotopologues of each metabolite of interest.
-
Correction for Natural Abundance: Correct the raw isotopic data for the natural abundance of heavy isotopes.
-
Calculation of Fractional Enrichment: Calculate the fractional enrichment (M+2 / (M+0 + M+2)) for each metabolite at each time point.
-
Flux Calculation: Use metabolic modeling software (e.g., INCA, Metran) or custom scripts to calculate the relative or absolute flux through the pyrimidine salvage pathway based on the rate of label incorporation into downstream metabolites.
Conclusion
The use of this compound as a tracer provides a robust method for quantifying the flux through the pyrimidine salvage pathway in cancer cell lines. This information is valuable for understanding the metabolic phenotype of different cancers, identifying potential therapeutic targets, and evaluating the mechanism of action of drugs that interfere with nucleotide metabolism. The protocols outlined in these application notes provide a framework for conducting these experiments, but optimization for specific cell lines and experimental conditions is recommended.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Uracil misincorporation into DNA mediates apoptosis and sensitivity to chemotherapeutics in a tissue-specific manner [ecommons.cornell.edu]
- 7. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Uracil-d2-1 Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of uracil in biological matrices using Uracil-d2-1 as an internal standard. The methodologies are particularly relevant for researchers in drug development, clinical research, and diagnostics, especially in the context of monitoring uracil levels for patients undergoing fluoropyrimidine-based chemotherapy.
Introduction
Uracil is a naturally occurring nucleobase, and its levels in biological fluids can be an important biomarker. For instance, the measurement of plasma uracil levels is utilized for pre-treatment screening for dihydropyrimidine dehydrogenase (DPD) deficiency, an enzyme critical for the metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU).[1][2] Patients with DPD deficiency are at a high risk of severe toxicity from standard doses of these drugs.[2]
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[2] this compound, a deuterium-labeled version of uracil, is an ideal internal standard for these assays.[3][4][5] It is chemically identical to the analyte but has a different mass, allowing for accurate and precise quantification by compensating for variations in sample extraction, matrix effects, and instrument response.[2] This document outlines protocols for sample preparation and analysis of uracil in plasma, serum, and urine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[6][7][8]
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of uracil in biological samples.
Table 1: LC-MS/MS Method Performance for Uracil Quantification
| Parameter | Plasma/Serum | Urine | Reference |
| Linearity Range | 0.5 - 200 ng/mL | 50 - 5000 ng/mL | [6][7][8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | [6][7][8] |
| Accuracy (%) | 89.3 - 108.9% | Not Specified | [9] |
| Precision (%CV) | 2.4 - 11.8% | Not Specified | [9] |
| Recovery (%) | >80% | Not Specified | [9] |
Experimental Protocols
Protocol 1: Uracil Quantification in Plasma/Serum by LC-MS/MS
This protocol describes the preparation of plasma or serum samples for the quantification of uracil using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution
-
Acetonitrile, cold
-
Methanol
-
Formic acid
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
Sample Preparation:
-
To a microcentrifuge tube, add 100 µL of plasma or serum sample, calibrator, or quality control sample.[2][7][9]
-
Add a known amount of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[2] Alternatively, a mixture of acetonitrile:methanol can be used for precipitation.[7]
-
Vortex the mixture for 30 seconds.[2]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.
-
The supernatant can be diluted with water containing formic acid before injection into the LC-MS/MS system.[7] For example, dilute with a 1:1 ratio of water:0.1% formic acid.
LC-MS/MS Analysis:
-
LC Column: A C18 or C16 column is commonly used for separation.[7][8][10]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[7][8]
-
MS/MS Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode.[8]
Protocol 2: Uracil Quantification in Urine by HPLC or LC-MS/MS
This protocol outlines a simplified sample preparation for the analysis of uracil in urine.
Materials:
-
Urine samples
-
Microcentrifuge tubes
-
Centrifuge
Sample Preparation:
-
For LC-MS/MS analysis, urine samples can often be prepared by simple centrifugation at 2500 g to remove particulate matter.[8]
-
For some HPLC methods, a dilution of the urine sample with a deproteination solution may be necessary.[11] Following dilution, a brief centrifugation is performed, and the supernatant is analyzed.[11]
HPLC/LC-MS/MS Analysis:
-
LC Column: A reversed-phase or cation exchange column can be used depending on the method.[11]
-
Detection: Analysis can be performed using UV detection for HPLC or tandem mass spectrometry for LC-MS/MS.[1][11]
Visualizations
Caption: Workflow for Plasma/Serum Sample Preparation.
Caption: Simplified Workflow for Urine Sample Preparation.
Caption: Principle of Uracil Quantification using a Stable Isotope Labeled Internal Standard.
References
- 1. objectext.auckland.ac.nz [objectext.auckland.ac.nz]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sciex.com [sciex.com]
- 7. sciex.com [sciex.com]
- 8. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction [jstage.jst.go.jp]
Application of Uracil-d2-1 in Studying Drug Effects on Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of nucleotide metabolism is crucial in understanding the mechanisms of action of various therapeutic agents, particularly in oncology and virology. Nucleotide synthesis pathways are often dysregulated in cancer cells to support rapid proliferation.[1] Drugs that target these pathways can effectively inhibit cell growth. Uracil-d2-1, a stable isotope-labeled form of uracil, serves as a powerful tool for tracing the flux of uracil through the pyrimidine salvage pathway and its subsequent incorporation into ribonucleotide and deoxyribonucleotide pools.[2][3] By employing metabolic labeling with this compound followed by sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can quantitatively assess the impact of drugs on nucleotide synthesis.[4] This approach provides valuable insights into drug efficacy, mechanism of action, and potential resistance mechanisms.
One of the key applications of this compound is in studying the effects of antimetabolite drugs like 5-fluorouracil (5-FU). 5-FU is a widely used chemotherapeutic agent that, upon metabolic activation, inhibits thymidylate synthase (TS), a critical enzyme in the de novo pyrimidine synthesis pathway.[5][6] This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), which can be mistakenly incorporated into DNA, leading to DNA damage and cell death.[1][7] By using this compound, researchers can trace how 5-FU treatment alters the salvage pathway's contribution to the overall nucleotide pool and the extent of uracil incorporation into nucleic acids.[8]
The use of stable isotope tracers like this compound offers several advantages over traditional methods. It allows for the direct measurement of metabolic flux, providing a dynamic view of cellular metabolism.[9] Furthermore, LC-MS-based analysis enables the simultaneous quantification of multiple labeled and unlabeled metabolites, offering a comprehensive picture of the metabolic perturbations induced by a drug.[10]
Key Experiments and Methodologies
A typical experimental workflow to study the effects of a drug on nucleotide synthesis using this compound involves several key steps:
-
Cell Culture and Drug Treatment: Cells of interest (e.g., cancer cell lines) are cultured under standard conditions. A predetermined concentration of the drug is added to the treatment group, while the control group receives a vehicle.
-
Metabolic Labeling with this compound: Following drug treatment for a specified duration, the culture medium is replaced with a medium containing this compound. The labeling period is optimized to allow for sufficient incorporation of the tracer into the nucleotide pools.
-
Metabolite Extraction: After the labeling period, cellular metabolism is quenched, and metabolites are extracted from the cells. This is a critical step to ensure that the metabolic state of the cells is preserved.
-
LC-MS/MS Analysis: The extracted metabolites are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different nucleotides and allows for their detection and quantification based on their mass-to-charge ratio. The deuterium label in this compound results in a mass shift in the uracil-containing nucleotides, enabling the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) molecules.
-
Data Analysis and Interpretation: The data from the LC-MS/MS analysis is processed to determine the abundance of labeled and unlabeled nucleotides. The percentage of labeled species in the total nucleotide pool is calculated to assess the rate of nucleotide synthesis.
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of 5-Fluorouracil (5-FU) on this compound Incorporation into Uridine Monophosphate (UMP) in a Cancer Cell Line
| Treatment | 5-FU Concentration (µM) | % Labeled UMP (this compound derived) |
| Control | 0 | 45.2 ± 3.5 |
| 5-FU | 1 | 62.8 ± 4.1 |
| 5-FU | 5 | 78.5 ± 5.3 |
| 5-FU | 10 | 85.1 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: LC-MS/MS Parameters for the Analysis of Uracil and its Labeled Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Uracil | 113.0 | 70.0 | 20 |
| This compound | 115.0 | 72.0 | 20 |
| UMP | 323.0 | 95.0 | 25 |
| UMP-d2 | 325.0 | 97.0 | 25 |
| UDP | 403.0 | 95.0 | 30 |
| UDP-d2 | 405.0 | 97.0 | 30 |
| UTP | 483.0 | 195.0 | 35 |
| UTP-d2 | 485.0 | 197.0 | 35 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with this compound
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Uracil-free cell culture medium
-
This compound (stable isotope-labeled uracil)
-
Drug of interest (e.g., 5-Fluorouracil)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Water (LC-MS grade), ice-cold
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Incubate the cells at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Once the cells have reached the desired confluency, treat them with the drug of interest at various concentrations for the desired duration. Include a vehicle-treated control group.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing uracil-free medium with this compound to a final concentration of 10 µM.
-
Metabolic Labeling: After the drug treatment period, aspirate the medium from each well and wash the cells once with pre-warmed PBS. Add 1 mL of the pre-warmed this compound labeling medium to each well and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Metabolism Quenching and Metabolite Extraction: a. After the labeling period, place the 6-well plates on ice. b. Aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism. d. Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube. e. Vortex the tubes vigorously for 30 seconds. f. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris. g. Transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube. h. Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator. i. Store the dried extracts at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Labeled Nucleotides
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase LC column
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 50% methanol in water. Vortex briefly and centrifuge to pellet any insoluble material.
-
LC Separation: a. Inject 5-10 µL of the reconstituted sample onto the C18 column. b. Use a gradient elution program to separate the nucleotides. A typical gradient might be:
- 0-2 min: 2% B
- 2-15 min: 2% to 98% B
- 15-18 min: 98% B
- 18-18.1 min: 98% to 2% B
- 18.1-25 min: 2% B c. Set the column temperature to 40°C and the flow rate to 0.3 mL/min.
-
MS/MS Detection: a. Operate the mass spectrometer in negative ion mode. b. Use a multiple reaction monitoring (MRM) method to detect the precursor and product ions for each analyte as listed in Table 2. c. Optimize the source parameters (e.g., capillary voltage, gas flow rates) for maximum sensitivity.
-
Data Analysis: a. Integrate the peak areas for each labeled and unlabeled nucleotide. b. Calculate the percentage of labeled nucleotide using the following formula: % Labeled = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] x 100
Visualizations
Caption: Experimental workflow for studying drug effects.
Caption: Pyrimidine synthesis pathways and the effect of 5-FU.
References
- 1. Nucleotide metabolism: a pan-cancer metabolic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Linking uracil base excision repair and 5-fluorouracil toxicity in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide levels and incorporation of 5-fluorouracil and uracil into DNA of cells treated with 5-fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of dUMP into DNA is a major source of spontaneous DNA damage, while excision of uracil is not required for cytotoxicity of fluoropyrimidines in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Development for Accurate Quantification of Uracil in Human Plasma Using Uracil-d2 Internal Standard by LC-MS/MS
Application Note and Protocol
Introduction
Uracil, a naturally occurring pyrimidine, is a critical analyte in clinical research, particularly for predicting toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU). The catabolism of 5-FU is primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD). Endogenous uracil levels in plasma can serve as a surrogate marker for DPD activity. Individuals with DPD deficiency are at a significantly higher risk of severe or fatal toxicity from standard 5-FU doses. Therefore, accurate and precise quantification of uracil is essential for personalized medicine, enabling dose adjustments to enhance patient safety and treatment efficacy.[1][2][3][4]
This application note provides a detailed protocol for the development and validation of a robust and sensitive method for the quantification of uracil in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Uracil-d2, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5][6][7]
Principle of the Method
The methodology is based on the stable isotope dilution technique, a gold standard for quantitative mass spectrometry.[4] A known concentration of Uracil-d2, which is chemically identical to uracil but isotopically distinct, is added to the plasma samples at the beginning of the sample preparation process.[4][5][6] The samples are then subjected to protein precipitation to remove macromolecules. The supernatant containing both uracil and Uracil-d2 is analyzed by UPLC-MS/MS. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte (uracil) to the internal standard (Uracil-d2). A calibration curve, generated from standards with known concentrations, is used to determine the uracil concentration in the unknown samples.[4]
Experimental Protocols
Materials and Reagents
-
Uracil (≥99% purity)
-
Uracil-d2 (≥98% purity, deuterated at positions 5 and 6)[8]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Uracil Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of uracil in 10 mL of 50:50 (v/v) methanol:water.
-
Uracil-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Uracil-d2 in 1 mL of 50:50 (v/v) methanol:water.
-
Uracil Working Solutions (Calibration Standards and QCs): Prepare a series of working solutions by serially diluting the uracil stock solution with 50:50 (v/v) methanol:water to achieve the desired concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Uracil-d2 stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
The sample preparation involves a simple and efficient protein precipitation method.[1][2]
-
Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
-
Add 100 µL of the respective matrix (blank plasma, spiked plasma for standards and QCs, or patient plasma) to the corresponding tubes.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL Uracil-d2) to all tubes except the blank matrix.
-
To precipitate proteins, add 300 µL of chilled acetonitrile containing 0.1% formic acid to each tube.
-
Vortex mix all tubes for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Analysis
The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
| Parameter | Value |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic: 98% A, 2% B |
| Run Time | 3 minutes |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Uracil: 111.0 > 68.0 Uracil-d2: 113.0 > 70.0 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Data Presentation
The quantitative performance of the method is summarized below. The calibration curve was linear over the concentration range of 1 to 100 ng/mL.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | R² |
| Uracil | 1 - 100 | Linear (1/x²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 30 | < 10 | < 10 | 90 - 110 |
| High QC | 80 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Significance in Drug Development
The accurate measurement of endogenous uracil has significant implications for drug development, particularly for fluoropyrimidine-based chemotherapies.
Caption: Role of uracil in predicting 5-FU toxicity.
Elevated pre-treatment plasma uracil concentrations are strongly associated with an increased risk of severe and potentially fatal toxicity from fluoropyrimidine chemotherapy.[3] By quantifying uracil levels, clinicians can identify patients with DPD deficiency before initiating treatment. This allows for personalized dosing strategies, such as dose reduction or the selection of alternative therapies, thereby minimizing the risk of adverse drug reactions and improving patient outcomes. This proactive approach is a critical step towards safer and more effective cancer treatment.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. Pretreatment serum uracil concentration as a predictor of severe and fatal fluoropyrimidine-associated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Uracil (5,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-8502-0.1 [isotope.com]
Application Notes and Protocols: Uracil-d2-1 for Biomarker Discovery in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of Uracil-d2-1, a deuterium-labeled stable isotope of uracil, in clinical research for biomarker discovery. The primary application highlighted is its use as an internal standard for the accurate quantification of endogenous uracil in biological samples by mass spectrometry. This is a critical tool for identifying patients with Dihydropyrimidine Dehydrogenase (DPD) deficiency, a key biomarker for predicting toxicity to fluoropyrimidine-based chemotherapies.
Introduction to this compound in Biomarker Discovery
This compound is a non-radioactive, stable isotope-labeled version of uracil, a fundamental component of RNA.[1] In clinical research, its principal role is as an internal standard in quantitative mass spectrometry-based assays.[1] The stable isotope dilution technique is considered a gold standard for quantitative analysis, offering high accuracy and precision by correcting for variations in sample preparation and instrument response.[2]
The quantification of endogenous uracil in plasma or serum is a clinically significant biomarker for assessing the activity of Dihydropyrimidine Dehydrogenase (DPD).[2][3] DPD is the primary enzyme responsible for the catabolism of uracil and is also the rate-limiting enzyme in the breakdown of fluoropyrimidine drugs like 5-fluorouracil (5-FU), a common chemotherapeutic agent.[2][3] Patients with DPD deficiency are at a high risk of severe, life-threatening toxicity from standard doses of 5-FU.[2] Therefore, measuring uracil levels can help identify these at-risk patients, allowing for dose adjustments to enhance safety and efficacy.[2] Elevated uracil concentrations are indicative of reduced DPD activity.[2]
Pyrimidine Catabolism Pathway
The metabolic pathway of uracil is a three-step enzymatic process. Understanding this pathway is crucial for interpreting the significance of uracil levels as a biomarker.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal with Uracil-d2-1 in Mass Spectrometry
Welcome to the technical support center for troubleshooting issues related to Uracil-d2-1 analysis in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with low signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of uracil, where two hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. In mass spectrometry, it is commonly used as an internal standard (IS).[1] Because it is chemically almost identical to the endogenous (unlabeled) uracil, it behaves similarly during sample preparation, chromatography, and ionization.[1][2] A known amount of this compound is added to samples, calibrators, and quality controls. The ratio of the signal from the endogenous uracil to the signal from this compound is then used for quantification, which helps to correct for variations during the analytical process and leads to more accurate and precise results.[1]
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1] High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are crucial for accurate measurements.[1] It is also important that the deuterium labels are on stable positions within the molecule to minimize the risk of isotopic exchange with hydrogen atoms from the sample or solvent.[1]
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that other compounds do not cause interfering peaks in the chromatogram.[3] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[3] |
| Number of Deuterium Atoms | 2 to 10 | A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[3] |
| Label Position | Stable, non-exchangeable positions | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen from the solvent or matrix.[3] |
Q3: My this compound signal is consistently low or absent across all my samples, including the standards. What should I investigate first?
When the signal is low even in clean standards, the issue likely lies with the instrument settings or the standard itself. A systematic approach is recommended to pinpoint the problem.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Signal
This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues with this compound.
Caption: A step-by-step workflow for troubleshooting low this compound signal.
Guide 2: Addressing Specific Issues
Q4: My this compound standard signal is strong when infused directly, but weak when injected through the LC system. What could be the problem?
This suggests an issue with your liquid chromatography setup.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
-
Column Performance: A deteriorating column can lead to poor peak shape (broadening or tailing), which reduces the signal-to-noise ratio. Consider replacing the column.
-
Mobile Phase Issues: Ensure your mobile phase is correctly prepared and that the pH is appropriate for uracil analysis.
Q5: The signal for this compound is strong in my standards prepared in a clean solvent, but weak in my extracted biological samples. What is happening?
This is a classic sign of matrix effects , where co-eluting compounds from your sample matrix interfere with the ionization of this compound.[4][5][6] This can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement.[4][5]
-
Differential Matrix Effects: Even with a deuterated internal standard, if it does not perfectly co-elute with the analyte, they can be exposed to different matrix components, leading to differential ion suppression or enhancement.[1][7]
-
Phospholipids: In biological matrices like plasma, phospholipids are a common cause of ion suppression.[8]
Experimental Protocol: Post-Extraction Spike to Evaluate Matrix Effects
This experiment helps to determine if matrix effects are the cause of low signal intensity.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (that does not contain uracil) and then spike this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process.
-
-
Analyze all samples using your established LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% indicates ion enhancement.[6]
-
Q6: Could the this compound be degrading or exchanging its deuterium labels?
Yes, this is a possibility, especially under certain conditions.
-
Isotopic Exchange (H/D Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically labile positions.[1]
-
Analyte Stability: Uracil itself is generally stable, but it's important to consider the stability of this compound under your specific sample storage and handling conditions.[9] Forced degradation studies can help assess the stability of your analyte under various stress conditions like acid, base, oxidation, heat, and light.[10][11][12][13]
Caption: Logical relationships between potential causes of low this compound signal.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Spray Voltage (ESI) | 3.0 - 4.5 kV | Optimize for a stable spray and maximum signal. Too high a voltage can cause instability.[14] |
| Source Temperature | 250 - 450 °C | Analyte dependent; lower temperatures may be favorable for some compounds to prevent degradation.[15] |
| Nebulizing Gas Flow | 1.5 - 3.0 L/min | Assists in desolvation; optimize for a stable spray.[14] |
| Drying Gas Flow | 10 - 15 L/min | Crucial for desolvation of the mobile phase.[14] |
Note: The optimal values for these parameters are instrument and analyte-specific and should be determined empirically.[15][16][17]
By systematically working through these troubleshooting guides and considering the potential causes of low signal intensity, you can effectively diagnose and resolve issues with your this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. biospectra.us [biospectra.us]
- 10. onyxipca.com [onyxipca.com]
- 11. ijsdr.org [ijsdr.org]
- 12. pharmtech.com [pharmtech.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. benchchem.com [benchchem.com]
- 15. smatrix.com [smatrix.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for Uracil-d2-1 Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Uracil-d2-1. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+)?
A1: For this compound, the protonated molecule [M+H]⁺ is the expected precursor ion. Given the molecular weight of uracil is approximately 112.1 g/mol , the mass of Uracil-d2 is about 114.1 g/mol . Therefore, the precursor ion to monitor in positive ESI mode is m/z 115.1 . A primary fragmentation pathway for uracil involves the loss of isocyanic acid (HNCO)[1][2]. For Uracil-d2, this would correspond to the loss of deuterated isocyanic acid (DNCO), resulting in a product ion of m/z 71.1 .
Q2: My deuterated internal standard (this compound) has a slightly different retention time than my non-deuterated uracil analyte. Is this normal?
A2: Yes, it is common for a deuterated internal standard to have a slightly different retention time than its non-deuterated counterpart. This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. While a small, consistent shift is generally acceptable, significant separation can be problematic if it leads to differential matrix effects.
Q3: What are the initial LC-MS parameters I should start with for this compound analysis?
A3: A good starting point for method development would be to use a C18 reversed-phase column with a mobile phase consisting of water and methanol or acetonitrile, both with 0.1% formic acid. A gradient elution from low to high organic phase is recommended. For the mass spectrometer, start with the MRM transition of m/z 115.1 → 71.1 and optimize the collision energy and other source parameters.
Q4: How can I confirm if my deuterated standard is undergoing hydrogen/deuterium (H/D) back-exchange?
A4: To check for H/D back-exchange, you can perform a stability test. Prepare a solution of this compound in your sample matrix or mobile phase and analyze it at different time points (e.g., 0, 4, 8, 24 hours) while monitoring the signal intensity of both the deuterated and non-deuterated uracil. A decrease in the this compound signal with a corresponding increase in the uracil signal over time would indicate that back-exchange is occurring.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Signal Intensity of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow, and temperature. Perform a product ion scan to confirm the m/z 71.1 fragment and then optimize the collision energy for the 115.1 → 71.1 transition. |
| Poor Ionization | Ensure the mobile phase pH is appropriate for positive ionization; 0.1% formic acid is a good starting point. Experiment with different organic modifiers (methanol vs. acetonitrile). |
| Matrix Effects | Matrix components co-eluting with this compound can suppress its ionization. Improve chromatographic separation to move it away from interfering compounds. A thorough sample preparation, such as solid-phase extraction (SPE), can also help remove matrix interferences.[3] |
| Degradation of Standard | Prepare fresh stock and working solutions of this compound. Verify the stability of the standard in your storage and autosampler conditions.[4][5] |
Issue 2: Peak Splitting or Tailing for this compound
| Potential Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect | If the peak splitting is due to the separation of deuterated and non-deuterated forms, try using a less efficient column or a faster gradient to reduce the separation. Adjusting the mobile phase composition or temperature may also help merge the peaks. |
| Column Overload | Inject a lower concentration of the standard to see if the peak shape improves. |
| Poor Column Condition | A void at the head of the column or a contaminated frit can cause peak distortion.[6][7] Try flushing the column or, if the problem persists, replace it. |
| Sample Solvent Mismatch | Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion. |
Experimental Protocols
Protocol 1: Optimization of MS Parameters for this compound
Objective: To determine the optimal mass spectrometry parameters for the detection of this compound.
Methodology:
-
Prepare a Tuning Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
Direct Infusion: Infuse the tuning solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize Source Parameters: In positive ESI mode, adjust the capillary voltage, source temperature, and nebulizing and drying gas flows to maximize the signal intensity of the precursor ion (m/z 115.1).
-
Product Ion Scan: Perform a product ion scan of the precursor ion (m/z 115.1) to identify the major fragment ions. The expected primary fragment is m/z 71.1.
-
Optimize Collision Energy (CE): Create a Multiple Reaction Monitoring (MRM) method for the transition m/z 115.1 → 71.1. Ramp the collision energy from 5 to 40 eV in 2-3 eV increments and monitor the signal intensity of the product ion. Plot the intensity versus the collision energy to determine the optimal CE that gives the highest signal. For small molecules, the optimal collision energy is often in the 10-30 eV range.[8]
-
Optimize Other MS Parameters: Fine-tune other parameters such as cone voltage or declustering potential to further enhance the signal.
Protocol 2: LC-MS Method for this compound Analysis
Objective: To provide a starting point for the liquid chromatography method for the separation and detection of this compound.
Methodology:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
MRM Transitions:
-
Uracil: m/z 113.1 → 70.1 (Qualifier), m/z 113.1 → 43.0 (Quantifier)
-
This compound: m/z 115.1 → 71.1 (Quantifier)
-
-
MS Parameters: Use the optimized parameters from Protocol 1.
Quantitative Data Summary
Table 1: Recommended MRM Transitions for Uracil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Uracil | 113.1 | 70.1 | ESI+ |
| Uracil | 113.1 | 43.0 | ESI+ |
| This compound | 115.1 | 71.1 | ESI+ |
Table 2: Starting LC Gradient Conditions
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in Methanol) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Uracil using this compound as an internal standard.
Caption: A logical troubleshooting workflow for common issues encountered with this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Isotopic Interference with Uracil-d2-1
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and correcting for isotopic interference when using Uracil-d2-1 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference occurs when the signal from the naturally occurring isotopes of the unlabeled analyte (Uracil) overlaps with the signal of the deuterated internal standard (this compound). Due to the natural abundance of heavy isotopes like Carbon-13 and Oxygen-18, a small percentage of Uracil molecules will have a mass that is two daltons heavier (M+2). This M+2 peak of Uracil can contribute to the signal being measured for this compound, leading to an overestimation of the internal standard's response.
Q2: What are the consequences of uncorrected isotopic interference?
A2: Uncorrected isotopic interference can lead to significant errors in quantitative analysis. Specifically, it can cause:
-
Inaccurate quantification: An artificially high internal standard signal will lead to an underestimation of the analyte concentration.
-
Non-linear calibration curves: The interference is often more pronounced at higher analyte concentrations, which can cause the calibration curve to become non-linear, compromising the accuracy of the assay.[1][2]
-
Poor assay precision and reproducibility: The extent of the interference can vary between samples, leading to increased variability in the results.
Q3: How can I determine if my assay is affected by isotopic interference from Uracil?
A3: A simple diagnostic experiment can be performed. Prepare and analyze two specific samples:
-
Sample A (Analyte-only): A sample containing a high concentration of unlabeled Uracil (e.g., the highest point on your calibration curve) without any this compound.
-
Sample B (Internal Standard-only): A sample containing your working concentration of this compound without any unlabeled Uracil.
Analyze both samples using your LC-MS/MS method and monitor the mass transitions for both Uracil and this compound. If you observe a significant signal in the this compound channel when analyzing the Uracil-only sample, then you have confirmed isotopic interference.
Q4: What are the primary strategies to correct for this interference?
A4: There are two main strategies:
-
Chromatographic Separation: In some cases, it may be possible to chromatographically separate the analyte from the internal standard. However, since deuterated standards are designed to co-elute with the analyte, this is often not a feasible or desirable approach.
-
Mathematical Correction: This is the most common and robust method. It involves experimentally determining a correction factor that quantifies the degree of interference and applying it to your data.[1][2]
Troubleshooting Guide
Problem: My calibration curve for Uracil is non-linear, especially at higher concentrations.
Possible Cause: This is a classic symptom of isotopic interference from the unlabeled Uracil contributing to the this compound signal.
Solution:
-
Confirm Interference: Follow the diagnostic experiment outlined in FAQ Q3.
-
Calculate and Apply a Correction Factor: Implement the mathematical correction protocol detailed in the "Experimental Protocols" section below. This will adjust the measured internal standard response to account for the contribution from the analyte.
Problem: I am observing a signal for Uracil in my blank samples that are spiked only with this compound.
Possible Cause: This indicates the presence of unlabeled Uracil as an impurity in your this compound internal standard stock.
Solution:
-
Assess Isotopic Purity: Contact the supplier of your this compound standard to obtain the certificate of analysis, which should specify the isotopic purity. A lower-than-expected isotopic purity can contribute to this issue.
-
Apply a Correction: The mathematical correction protocol described below can also account for the presence of the unlabeled analyte in the internal standard.
Understanding the Isotopic Interference
The interference arises from the natural isotopic abundance of the elements in Uracil (C₄H₄N₂O₂). The M+2 peak of Uracil, which interferes with this compound, is primarily due to the presence of two ¹³C atoms, one ¹⁸O atom, or a combination of other less abundant heavy isotopes.
Isotopic Abundance Data
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
Calculated Isotopic Distribution for Uracil
| Mass | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 4.98 |
| M+2 | 0.52 |
| M+3 | 0.03 |
As shown in the table, the M+2 peak of Uracil has a theoretical relative abundance of approximately 0.52% of the monoisotopic peak. While this may seem small, at high concentrations of Uracil, this contribution to the this compound signal can be significant and lead to inaccurate results.
Experimental Protocols
Protocol 1: Determining the Isotopic Interference Correction Factor
Objective: To experimentally determine the percentage of signal from unlabeled Uracil that interferes with the this compound mass channel.
Methodology:
-
Prepare Samples:
-
Blank: A sample of the matrix (e.g., plasma, urine) without Uracil or this compound.
-
Analyte-only (High Concentration): A sample of the matrix spiked with a high concentration of unlabeled Uracil (e.g., the upper limit of quantification - ULOQ) and no this compound.
-
Internal Standard-only: A sample of the matrix spiked with the working concentration of this compound and no unlabeled Uracil.
-
-
LC-MS/MS Analysis:
-
Analyze the three samples using your established LC-MS/MS method.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions for both Uracil and this compound in all injections.
-
-
Data Analysis:
-
From the "Analyte-only" sample, measure the peak area of the signal in the Uracil channel (Analyte_Response_A) and the peak area of the interfering signal in the this compound channel (Interference_Response_IS).
-
Calculate the Correction Factor (CF): CF = Interference_Response_IS / Analyte_Response_A
-
Protocol 2: Applying the Isotopic Interference Correction
Objective: To apply the calculated correction factor to experimental data to obtain the true internal standard response.
Methodology:
-
For all calibration standards, quality controls, and unknown samples, apply the following formula to calculate the corrected internal standard response:
Corrected_IS_Response = Measured_IS_Response - (Measured_Analyte_Response × CF)
-
Measured_IS_Response: The peak area of this compound in the sample.
-
Measured_Analyte_Response: The peak area of Uracil in the sample.
-
CF: The Correction Factor determined in Protocol 1.
-
-
Use the Corrected_IS_Response to calculate the analyte-to-internal standard ratio for constructing the calibration curve and quantifying the unknown samples.
Visualizations
Caption: Workflow for the determination and application of the isotopic interference correction factor.
Caption: The logical relationship illustrating how the M+2 isotope of Uracil contributes to the measured signal of the this compound internal standard, leading to inaccurate quantification.
References
Technical Support Center: Troubleshooting Common Pitfalls with Deuterated Internal Standards
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when utilizing deuterated internal standards in analytical experiments, particularly in conjunction with mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent issues observed when using deuterated internal standards?
A: The most common pitfalls include:
-
Isotopic Exchange (H/D Exchange): This occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or mobile phase.[1][2] This can lead to an underestimation of the analyte concentration or even false-positive results.[2][3]
-
Chromatographic Isotope Effect: The deuterated internal standard and the native analyte may have slightly different retention times, which can lead to inaccurate quantification, especially in the presence of matrix effects.[1][4][5]
-
Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated internal standard can artificially inflate the analyte's signal.[2][6]
-
Differential Matrix Effects: The ionization of the analyte and the internal standard can be differently affected by other components in the sample matrix, leading to ion suppression or enhancement.[1][7]
Q2: Why is the isotopic and chemical purity of a deuterated internal standard critical?
A: High isotopic (typically ≥98%) and chemical purity (>99%) are crucial for accurate quantification.[6][8] If the deuterated standard contains a significant amount of the unlabeled analyte, it will contribute to the signal of the analyte of interest, leading to an overestimation of its concentration.[2][9] Chemical impurities can introduce interfering peaks in the chromatogram.[6]
Q3: How does the position of the deuterium label on the molecule affect its stability?
A: The position of deuteration is critical for the stability of the internal standard.[2][3] Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange with hydrogen atoms from the solvent.[2][3] Labels on carbons adjacent to carbonyl groups can also be unstable.[2][3] It is best to choose a standard with deuterium labels on stable positions, such as aromatic rings.[2][5]
Q4: Can a deuterated internal standard always correct for matrix effects?
A: No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[7][10] If the analyte and the deuterated internal standard do not co-elute perfectly due to the chromatographic isotope effect, they may be exposed to different levels of ion suppression or enhancement from co-eluting matrix components.[10][11] This leads to differential matrix effects and can compromise quantification accuracy.[1][7]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability in quantitative results.
-
Poor accuracy and precision in samples with complex matrices compared to standards in a neat solution.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Decreasing Internal Standard Signal Over Time
Symptoms:
-
The peak area of the deuterated internal standard consistently decreases in subsequent injections of the same sample.
-
An unexpected increase in the analyte's signal may be observed concurrently.[2]
Primary Suspect: Isotopic Exchange (H/D Back-Exchange)
Isotopic exchange is the replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment.[3][12] This is more likely to occur with deuterium labels on heteroatoms or activated carbons.[12]
Troubleshooting Workflow for Isotopic Exchange:
Caption: A logical approach to resolving isotopic exchange issues.
Issue 3: Chromatographic Separation of Analyte and Internal Standard
Symptoms:
-
The deuterated internal standard has a different retention time than the analyte. In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[5][10]
Cause: Chromatographic Isotope Effect
The mass difference between hydrogen and deuterium can lead to slight differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase.[3][4]
Mitigation Strategies:
-
Mobile Phase Modification: Minor adjustments to the organic-to-aqueous ratio can alter retention times and improve co-elution.[1]
-
Gradient Optimization: A shallower gradient can enhance separation from matrix components, minimizing the impact of a small retention time shift on differential matrix effects.[1]
-
Alternative Internal Standard: If co-elution cannot be achieved, consider using an internal standard labeled with a more stable and less chromatographically impactful isotope, such as ¹³C or ¹⁵N.[11]
Data Presentation
Table 1: Ideal Characteristics of a Deuterated Internal Standard
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[6] | Ensures no other compounds are present that could cause interfering peaks.[6] |
| Isotopic Enrichment | ≥98%[6][8] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[6] |
| Number of Deuterium Atoms | 3 to 6 | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte.[6] However, excessive deuteration can sometimes lead to greater chromatographic separation from the analyte.[6] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings, stable alkyl chains)[6][8] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard.[3][6] Avoid labeling on heteroatoms (-OH, -NH) where exchange is more likely.[6] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Exchange
Objective: To determine if the deuterated internal standard is stable under the analytical method's conditions.
Methodology:
-
Prepare Stability Test Solutions:
-
Prepare a solution of the deuterated internal standard in the same solvent and at the same concentration used for sample analysis.
-
Prepare a second set by spiking the deuterated internal standard into a blank matrix (e.g., plasma, urine) that is representative of the study samples.[3]
-
-
Incubate Under Method Conditions:
-
Aliquot the test solutions into several vials.
-
Expose these vials to the same conditions as your samples (e.g., pH, temperature, and matrix composition) for varying periods (e.g., 0, 2, 4, 8, and 24 hours).[1]
-
-
LC-MS Analysis:
-
At each time point, inject an aliquot of the incubated solutions into the LC-MS system.
-
Monitor the mass transition for the deuterated internal standard and, crucially, the mass transition for the corresponding unlabeled analyte.[1]
-
-
Data Analysis:
-
Calculate the percentage of the unlabeled analyte signal relative to the sum of the deuterated and unlabeled signals at each time point.
-
A significant increase in the unlabeled analyte signal over time indicates that isotopic exchange is occurring.[1]
-
Protocol 2: Evaluation of Isotopic and Chemical Purity
Objective: To determine the isotopic purity of the deuterated internal standard and to check for the presence of chemical impurities.
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of the deuterated internal standard at a concentration significantly higher than that used in your analytical method.[1]
-
LC-HRMS Analysis (for Isotopic Purity):
-
HPLC-UV Analysis (for Chemical Purity):
-
Analyze the high-concentration solution using an HPLC system with a UV detector.
-
Assess the chromatogram for the presence of any additional peaks, which would indicate chemical impurities.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Measuring the hydrogen/deuterium exchange of proteins at high spatial resolution by mass spectrometry: overcoming gas-phase hydrogen/deuterium scrambling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Uracil-d2-1 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Uracil-d2-1 when used as an internal standard in biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concerns for this compound in biological matrices such as plasma, serum, and urine are enzymatic degradation and potential deuterium-hydrogen exchange. Biological samples contain enzymes that can metabolize uracil, and the deuterated form is expected to behave similarly.
Q2: How does temperature affect the stability of this compound in biological samples?
A2: Temperature is a critical factor. Studies on unlabeled uracil have shown significant increases in concentration in whole blood and serum when left at room temperature, even for short periods (e.g., 1-2 hours).[1][2] This is likely due to ongoing enzymatic activity. Therefore, it is crucial to keep biological samples containing this compound on ice or frozen until analysis to minimize degradation.
Q3: Can the deuterium labels on this compound exchange with hydrogen from the matrix?
A3: Deuterium exchange is a potential concern for all deuterated internal standards. For uracil, exchange of deuterium at the C-5 and C-6 positions has been reported under certain experimental conditions.[3][4][5] While this is less likely to be a significant issue under typical bioanalytical conditions, it is a possibility that should be considered, especially if a loss of mass spectrometric signal is observed over time.
Q4: Is the stability of this compound different from that of unlabeled uracil?
A4: The stability of a deuterated internal standard is generally expected to be comparable to its unlabeled counterpart.[6] However, it is always a best practice to experimentally verify the stability of the deuterated standard in the specific biological matrix and under the exact conditions of your assay.
Q5: What are the consequences of this compound instability in a bioanalytical assay?
A5: Instability of the internal standard can lead to inaccurate and imprecise quantification of the target analyte. If this compound degrades, its concentration will decrease, leading to a higher analyte/internal standard ratio and an overestimation of the analyte concentration.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Increasing Analyte/Internal Standard Ratio Over Time | Degradation of this compound in the biological matrix. | 1. Verify Sample Handling Procedures: Ensure samples are consistently kept at low temperatures (on ice or frozen) immediately after collection and during processing. 2. Conduct a Stability Assessment: Perform freeze-thaw, short-term (bench-top), and long-term stability experiments to quantify the extent of degradation under your specific experimental conditions. |
| Loss of this compound Signal in Stored Samples | 1. Long-term degradation: Enzymatic or chemical breakdown during storage. 2. Deuterium-hydrogen exchange: Loss of the deuterium label. | 1. Evaluate Long-Term Stability: Analyze stored quality control (QC) samples against freshly prepared calibration standards to assess signal loss. 2. Investigate Deuterium Exchange: If significant signal loss is observed, consider the possibility of deuterium exchange. This may require using a different deuterated internal standard with labels in more stable positions or a ¹³C or ¹⁵N labeled standard. |
| High Variability in this compound Response Between Replicates | Inconsistent sample collection, handling, or extraction procedures. | 1. Standardize Protocols: Ensure all samples are treated identically from collection to analysis. 2. Optimize Extraction: Evaluate the efficiency and reproducibility of your sample extraction method. |
| This compound Signal Detected in Blank Matrix | Contamination of the blank matrix with uracil. | 1. Source High-Quality Blank Matrix: Ensure the blank matrix is free from endogenous uracil or other interfering substances. 2. Screen Multiple Lots of Matrix: Test different lots of the biological matrix to find one with the lowest background levels of uracil. |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a period that mimics sample handling time.
Methodology:
-
Prepare QC Samples: Spike a blank biological matrix with this compound at low and high concentrations.
-
Incubation: Aliquot the QC samples and leave them on the bench-top at room temperature (approximately 25°C).
-
Time Points: Analyze aliquots at various time points (e.g., 0, 1, 2, 4, and 6 hours).
-
Analysis: Process and analyze the samples using a validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of the stability samples at each time point to the nominal concentration (time 0). The deviation should ideally be within ±15%.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound after multiple cycles of freezing and thawing.
Methodology:
-
Prepare QC Samples: Spike a blank biological matrix with this compound at low and high concentrations.
-
Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. One cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing to room temperature.
-
Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the nominal concentration of freshly prepared QC samples. The deviation should ideally be within ±15%.
Visualizations
Uracil Degradation Pathway
The primary metabolic pathway for uracil degradation in many organisms is the reductive pathway, which converts uracil to β-alanine, ammonia, and carbon dioxide.
Caption: Reductive pathway of uracil degradation.
General Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of an internal standard in a biological matrix.
Caption: Workflow for internal standard stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies of deuterium exchange at C-5 of Uracil and cytosine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression for Uracil-d2-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the LC-MS/MS analysis of Uracil-d2-1.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.
Issue 1: Low Signal Intensity or Complete Signal Loss of this compound
Possible Causes:
-
Significant Ion Suppression: Co-eluting endogenous matrix components, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[1][2][3]
-
Suboptimal Sample Preparation: Inefficient removal of matrix components during sample preparation is a primary cause of ion suppression.[4][5]
-
Inappropriate Chromatographic Conditions: Poor separation of this compound from interfering matrix components can lead to co-elution and subsequent ion suppression.[6]
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE): While PPT is a simple method, it may not effectively remove phospholipids and other small molecules that can cause significant ion suppression.[7] SPE, particularly using a mixed-mode or a specific phospholipid removal sorbent, generally provides cleaner extracts.[1][8]
-
Optimize SPE Protocol: If using SPE, ensure the protocol is optimized for a polar compound like uracil. This includes selecting the appropriate sorbent, and optimizing the wash and elution steps to maximize recovery of this compound while minimizing interferences.[9][10]
-
-
Optimize Chromatographic Separation:
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like uracil, HILIC can provide better retention and separation from early-eluting matrix components compared to traditional reversed-phase chromatography.[11][12][13]
-
Adjust Mobile Phase Gradient: Modify the gradient to achieve better separation between this compound and any identified ion suppression zones.
-
-
Investigate with a Post-Column Infusion Experiment: This experiment can help identify the retention time regions where ion suppression is most significant, allowing for targeted optimization of the chromatography to move the this compound peak away from these zones.[14][15]
Issue 2: Inconsistent or Irreproducible this compound Signal Across Samples
Possible Causes:
-
Variable Matrix Effects: The composition of biological matrices can vary between individuals and sample lots, leading to different degrees of ion suppression.[1]
-
Chromatographic Shift between Uracil and this compound: Deuterium labeling can sometimes cause a slight shift in retention time between the analyte and its stable isotope-labeled internal standard. If this shift places one of the compounds in a region of high ion suppression, the analyte-to-internal standard ratio will be inconsistent.
Troubleshooting Steps:
-
Verify Co-elution of Uracil and this compound:
-
Inject a solution containing both Uracil and this compound and carefully examine the chromatograms to ensure they are co-eluting.
-
If a separation is observed, adjust the chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution.
-
-
Implement Robust Sample Preparation: A consistent and efficient sample preparation method, such as a validated SPE protocol, will help minimize sample-to-sample variability in matrix effects.[8]
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor sensitivity, and inaccurate results.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard like this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression. The ratio of the analyte to the internal standard signal should then remain constant, allowing for accurate quantification. However, deuterium labeling can sometimes lead to a slight chromatographic separation between the analyte and the internal standard. If this separation occurs in a region of significant ion suppression, the two compounds will be affected differently, leading to inaccurate results. Therefore, it is crucial to verify co-elution during method development.
Q3: What are the most common sources of ion suppression in plasma or serum samples for uracil analysis?
A3: The most common sources of ion suppression in plasma and serum are endogenous components such as phospholipids, salts, and proteins.[2] Phospholipids are particularly problematic as they are often co-extracted with analytes of interest and can significantly suppress the ionization of polar compounds in the electrospray source.[1]
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression.[14][15] In this experiment, a constant flow of a this compound solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank extracted matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates a region where co-eluting matrix components are causing ion suppression.
Q5: Which sample preparation technique is generally better for minimizing ion suppression for uracil analysis: protein precipitation or solid-phase extraction?
A5: While protein precipitation is a simpler and faster technique, solid-phase extraction (SPE) is generally more effective at removing a wider range of matrix interferences, especially phospholipids, which are major contributors to ion suppression for polar analytes like uracil.[7] Therefore, SPE is often the preferred method for developing robust and reliable LC-MS/MS assays for uracil in biological matrices.[8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Uracil Analysis
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Moderate to High | High | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and other small molecules, leading to significant ion suppression.[7] |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | Provides cleaner extracts by effectively removing a broad range of interferences.[8] | More time-consuming and costly than PPT; requires method development.[10] |
Note: The actual recovery and matrix effect can vary depending on the specific protocol and biological matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Uracil from Human Serum
This protocol is adapted from a method for the quantitative analysis of uracil and its homologues from human serum.[8]
Materials:
-
Human serum sample
-
Acetonitrile (ACN), chilled (~0°C)
-
Strata®-X PRO SPE plate or cartridge
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human serum, add 900 µL of chilled acetonitrile while vortexing.
-
Centrifuge the samples at 6000 rpm for 5 minutes to precipitate proteins.
-
-
SPE Conditioning:
-
Condition the SPE plate/cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE plate/cartridge.
-
-
Washing:
-
Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Expected Recovery:
-
The absolute recoveries for uracil using this type of SPE protocol have been reported to be greater than 80%.[8]
Mandatory Visualization
Caption: Experimental workflow for SPE-based sample preparation of this compound.
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. research.regionh.dk [research.regionh.dk]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. liquid chromatography hilic: Topics by Science.gov [science.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uracil-d2-1 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling solubility challenges with Uracil-d2-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For high-concentration stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended. Uracil exhibits good solubility in these organic solvents.[1] For instance, the solubility in DMSO is approximately 50 mg/mL, and in DMF, it is around 60 mg/mL.[1]
Q2: Can I dissolve this compound in aqueous buffers?
Yes, this compound can be dissolved in aqueous buffers, but its solubility is more limited compared to organic solvents. The solubility of uracil in PBS (pH 7.2) is approximately 8 mg/mL.[1] It is important to note that aqueous solutions of uracil are not recommended for storage for more than one day.[1]
Q3: Is it possible to dissolve this compound directly in water?
Uracil is slightly soluble in cold water.[2][3] Solubility can be increased by using hot water.[3][4] One researcher has reported preparing a 2 mg/mL stock solution in water, noting that it takes time to dissolve completely.[5]
Q4: How does pH affect the solubility of this compound?
Uracil solubility is enhanced in alkaline conditions. It is soluble in diluted ammonia and other alkalies.[3][4] For example, a solubility of 50 mg/mL can be achieved in 1 M NaOH.[6]
Q5: What solvents should I avoid when trying to dissolve this compound?
Uracil is generally insoluble in non-polar organic solvents such as ether and has low solubility in alcohol.[3][4]
Q6: My this compound is not dissolving. What should I do?
If you are experiencing difficulty dissolving this compound, you can try the following:
-
Sonication: This can help break up aggregates and enhance dissolution.
-
Gentle Heating: For aqueous solutions, warming the mixture can improve solubility.
-
Vortexing: Vigorous mixing can aid the dissolution process.
-
Adjusting pH: If compatible with your experimental design, increasing the pH to a more alkaline state can significantly improve solubility.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues with this compound.
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | ~ 50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~ 60 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 8 mg/mL | [1] |
| 1 M Sodium Hydroxide (NaOH) | 50 mg/mL | [6] |
| Water | ~ 2 mg/mL | [5] |
| Ethanol | ~ 0.8 mg/mL | [1] |
| Hot Water | Soluble | [3][4] |
| Dilute Ammonia | Soluble | [3][4] |
| Ether | Insoluble | [3][4] |
Experimental Protocols
Protocol for Preparing a 1 mg/mL Stock Solution for Analytical Applications (e.g., LC-MS/MS)
This protocol is adapted from methods for preparing uracil and its stable isotope-labeled internal standards for quantitative analysis.
Materials:
-
This compound
-
Ultrapure water or DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Accurately weigh the required amount of this compound.
-
Transfer the solid to a clean vial.
-
Add the appropriate volume of solvent (ultrapure water or DMSO) to achieve a final concentration of 1 mg/mL.
-
Cap the vial securely and vortex the mixture for 1-2 minutes to promote dissolution.
-
If the solid has not fully dissolved, place the vial in a bath sonicator for 5-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
This stock solution can then be serially diluted with an appropriate solvent, such as a 50:50 methanol:water mixture or 0.1% formic acid in water, to prepare working standards for your calibration curve.
Factors Affecting this compound Solubility
The solubility of this compound is influenced by several key factors, as illustrated in the diagram below.
References
Technical Support Center: Optimizing Uracil Extraction with Uracil-d2
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of uracil from biological matrices, particularly when using Uracil-d2 as an internal standard for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like Uracil-d2 essential for accurate uracil quantification?
A1: A SIL-IS like Uracil-d2 is considered the gold standard for quantitative mass spectrometry.[1] Because it is chemically and physically almost identical to the endogenous uracil, it co-elutes during chromatography and experiences the same experimental variations, including extraction efficiency and matrix effects (ion suppression or enhancement).[1][2] By measuring the peak area ratio of uracil to Uracil-d2, these variations are normalized, leading to significantly improved accuracy and precision in quantification.[1] This is crucial for applications like monitoring dihydropyrimidine dehydrogenase (DPD) activity to predict 5-fluorouracil (5-FU) toxicity.[1]
Q2: What are "matrix effects" and how do they impact uracil analysis?
A2: The "matrix" refers to all components in a biological sample (e.g., plasma, serum, urine) other than the analyte of interest.[2] Matrix effects occur when these co-eluting components, such as phospholipids, salts, and proteins, interfere with the ionization of uracil and its internal standard in the mass spectrometer's ion source.[2][3][4] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise results.[2][3][4] Effective sample preparation is the primary strategy to minimize these effects.[2][3]
Q3: Which sample preparation technique is best for uracil extraction?
A3: The choice depends on the required cleanliness of the extract, throughput, and complexity of the matrix. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]
-
Protein Precipitation (PPT) is the simplest and fastest method, often using acetonitrile or methanol to crash out proteins.[6][7][8] While suitable for high-throughput screening, it provides the least clean extract and may be susceptible to matrix effects.[2][9]
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT by partitioning uracil into an immiscible organic solvent based on its solubility.[10]
-
Solid-Phase Extraction (SPE) typically yields the cleanest extracts by using a sorbent to retain uracil while matrix components are washed away.[11][12] It is highly effective at removing phospholipids and other interferences but is a more complex and time-consuming procedure.[2][11]
Q4: What is a typical recovery rate for uracil from plasma or serum?
A4: With optimized methods, recovery rates for uracil are generally high. For example, methods using SPE have reported recoveries of 80.4%.[13] Some advanced SPE techniques have demonstrated absolute recoveries of over 80%.[11] PPT methods can also achieve high recovery, though the resulting extract is less clean. The ultimate goal is a consistent and reproducible recovery that is tracked by the Uracil-d2 internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during uracil extraction and analysis.
Problem 1: Low Recovery of Both Uracil and Uracil-d2
Low signal intensity for both the analyte and the internal standard often points to a systematic issue in the sample preparation process.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Extraction (PPT) | Ensure the correct ratio of precipitation solvent (e.g., acetonitrile) to sample is used, typically 3:1 (v/v).[7] Ensure thorough vortexing to completely denature and precipitate proteins.[8][14] Consider using chilled solvent to improve precipitation efficiency.[11] |
| Inefficient Extraction (LLE) | Optimize the pH of the aqueous phase to ensure uracil is in a neutral state for efficient partitioning into the organic solvent. Verify the choice of extraction solvent and the solvent-to-sample volume ratio. Ensure vigorous mixing (vortexing) to maximize surface area contact between the two phases.[10] |
| Inefficient Extraction (SPE) | Sorbent Not Conditioned: Ensure the SPE sorbent is properly conditioned and equilibrated with the specified solvents before loading the sample.[15] Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte and internal standard. Test a weaker solvent.[15] Incomplete Elution: The elution solvent may be too weak or the volume insufficient to fully recover the analytes.[15][16] Increase the elution solvent volume or use a stronger solvent. Eluting with two smaller aliquots can be more effective than one large one.[17] |
| Analyte Loss During Evaporation | If using a nitrogen evaporator, ensure the temperature is not too high (e.g., ~45 °C) and the gas flow is not too aggressive, which could cause sample splashing or degradation of thermally sensitive compounds.[11][16] |
| Pipetting/Handling Errors | Verify the accuracy and calibration of pipettes. Ensure consistent sample handling and transfer steps for all samples, standards, and QCs.[18] |
Problem 2: High Variability in Results (Poor Precision)
Inconsistent results across replicates or a batch often indicate variability in sample handling or matrix effects.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Matrix Effects | Matrix composition can vary between different sample lots.[2] If using PPT, consider switching to a more robust cleanup method like SPE to better remove interfering components like phospholipids.[2][11] |
| Variable Internal Standard Addition | Ensure the internal standard (Uracil-d2) is added precisely and consistently to every sample, calibrator, and QC at the very beginning of the extraction process.[19] |
| Inconsistent Sample Preparation | Standardize every step of the extraction protocol, including vortexing times, centrifugation speeds/times, and incubation periods.[18] Automation can help improve consistency.[7] |
| Poor Chromatographic Peak Shape | Peak tailing or splitting can lead to inconsistent integration and poor precision. This can be caused by secondary interactions with the column.[20] Ensure mobile phase pH is appropriate for uracil. Also, consider column contamination and flush with a strong solvent if necessary.[20] |
Problem 3: Low Uracil Recovery but Normal Uracil-d2 Signal
This specific issue suggests a problem related to the analyte itself, either before or during the extraction process, that is not affecting the spiked-in internal standard.
| Possible Cause | Troubleshooting Steps & Solutions |
| Analyte Degradation | Uracil can be subject to degradation. Ensure proper sample storage conditions (e.g., -70°C or -80°C).[21] Minimize time that samples are at room temperature during processing.[18] |
| Analyte Binding to Proteins | If the internal standard is added after a pre-incubation step, the native uracil may have bound to proteins differently. Ensure the IS is added at the very first step to undergo all the same conditions as the analyte. |
| pH-Dependent Stability | The stability of uracil in the sample matrix might be pH-dependent. Ensure the pH of the sample is maintained consistently from collection through to extraction. |
Visualizing Workflows and Troubleshooting
// Branch 1: Both are low IS_Low [label="Yes", shape=plaintext]; SystematicError [label="Systematic Error in Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TroubleshootSPE [label="Check SPE Steps:\n- Conditioning\n- Wash/Elution Strength\n- Elution Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; TroubleshootPPT [label="Check PPT Steps:\n- Solvent:Sample Ratio\n- Vortexing Time", fillcolor="#F1F3F4", fontcolor="#202124"]; TroubleshootEvap [label="Check Evaporation Step:\n- Temperature too high?\n- Gas flow too strong?", fillcolor="#F1F3F4", fontcolor="#202124"];
CheckIS -> SystematicError [label="Yes"]; SystematicError -> TroubleshootSPE; SystematicError -> TroubleshootPPT; SystematicError -> TroubleshootEvap;
// Branch 2: Only Analyte is low IS_OK [label="No", shape=plaintext]; AnalyteSpecific [label="Analyte-Specific Issue", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckDegradation [label="Investigate Degradation:\n- Sample age/storage\n- Time at room temp", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBinding [label="Investigate Matrix Binding:\n- Was IS added at first step?", fillcolor="#F1F3F4", fontcolor="#202124"];
CheckIS -> AnalyteSpecific [label="No"]; AnalyteSpecific -> CheckDegradation; AnalyteSpecific -> CheckBinding; } dot Caption: A decision tree for troubleshooting low recovery issues.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Uracil in Human Plasma
This protocol is a rapid and simple method suitable for high-throughput analysis.
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality controls on ice or at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube or a 96-well plate, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the Uracil-d2 working solution to each tube/well.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or a 50:50 methanol:acetonitrile mixture) to each sample.[21] The 3:1 ratio of organic solvent to plasma is critical for efficient protein removal.[7]
-
Mixing: Cap the tubes or seal the plate and vortex vigorously for at least 1 minute to ensure complete protein precipitation.[14]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a new 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 40-45°C.[11]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1] Vortex for 15-30 seconds to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial or plate for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Uracil in Human Plasma
This protocol provides a cleaner extract, effectively reducing matrix effects. The specific SPE sorbent (e.g., mixed-mode, HILIC) and solvents should be optimized for your specific application.[2]
-
Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and the Uracil-d2 internal standard. Vortex to mix. This step helps to disrupt protein binding.
-
SPE Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. This step is crucial for a clean final extract.[22]
-
Drying: Dry the SPE sorbent completely by applying vacuum or positive pressure for 5-10 minutes to remove residual wash solvent.
-
Elution: Elute the uracil and Uracil-d2 from the sorbent by passing 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol) through the cartridge. Collect the eluate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in steps 8 and 9 of the PPT protocol.
-
Analysis: Inject the final sample into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. affinisep.com [affinisep.com]
- 13. High-performance liquid chromatographic assay with UV detection for measurement of dihydrouracil/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. filtrous.com [filtrous.com]
- 15. specartridge.com [specartridge.com]
- 16. welchlab.com [welchlab.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Validation & Comparative
A Head-to-Head Comparison: Uracil-d2 vs. C13-N15 Labeled Uracil for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis and metabolic studies, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison of two commonly used isotopically labeled forms of uracil: Deuterium-labeled Uracil (Uracil-d2) and Carbon-13 and Nitrogen-15 labeled Uracil (C13-N15 Uracil). This comparison is based on established principles of stable isotope dilution analysis and supported by representative experimental data.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability throughout the analytical process, from sample preparation to instrument response.[1] However, the choice of isotope and its position within the molecule can significantly impact the performance of the internal standard. While both deuterated and heavy-atom (13C, 15N) labeled compounds serve this purpose, their physicochemical properties are not identical, leading to potential differences in analytical performance.[1]
Key Performance Differences: A Theoretical Overview
The primary distinctions between deuterated and C13-N15 labeled uracil lie in their chromatographic behavior, isotopic stability, and susceptibility to matrix effects.
Chromatographic Co-elution: A critical assumption in isotope dilution mass spectrometry is that the internal standard behaves identically to the analyte during chromatographic separation. C13-N15 labeled uracil, where heavier isotopes are incorporated into the carbon and nitrogen backbone, exhibits nearly identical physicochemical properties to the unlabeled analyte. This results in perfect co-elution. In contrast, deuterium-labeled compounds can exhibit a chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This "isotope effect" is due to the slightly stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[1] This chromatographic separation can compromise accurate quantification if the analyte and internal standard experience different matrix effects at their respective retention times.
Isotopic Stability: C13 and N15 labels are incorporated into the fundamental skeleton of the uracil molecule, rendering them exceptionally stable and not prone to exchange with other atoms. Deuterium labels, while generally stable when placed on carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are located at chemically active sites.[2] This can lead to a decrease in the isotopic purity of the internal standard and affect the accuracy of quantification.
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, C13-N15 labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[1] The chromatographic shift of deuterated standards can mean they are not subjected to the exact same matrix environment as the analyte at the point of ionization, potentially leading to biased results.[2]
Data Presentation: Performance Characteristics
Table 1: Representative Performance Data for Uracil Quantification using Deuterated Internal Standard
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Inter-assay Precision (%RSD) | ≤ 12.4% |
| Inter-assay Accuracy (%Bias) | ± 2.8% |
| Data derived from a validation study of a UPLC-MS/MS method for uracil in human plasma using a deuterated internal standard.[3] |
Table 2: Representative Performance Data for Uracil Quantification using C13-N15 Labeled Internal Standard
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Inter-assay Precision (%RSD) | < 15% |
| Inter-assay Accuracy (%Bias) | Within ± 15% |
| Data derived from a validation study of an LC-MS/MS method for uracil and related compounds in human plasma using C13-N15 labeled internal standards.[4] |
It is important to note that direct comparison of these values should be done with caution as they originate from different studies with potentially different methodologies and instrumentation. However, they demonstrate that robust and reliable quantification can be achieved with both types of internal standards when the method is properly validated. The general consensus in the scientific community is that C13-N15 labeled standards provide a higher degree of confidence in the data due to the theoretical advantages discussed above.[2][5]
Experimental Protocols
Below are detailed methodologies for the quantification of uracil in a biological matrix (e.g., plasma) using an isotopically labeled internal standard and for a metabolic flux analysis experiment. These protocols can be adapted for use with either Uracil-d2 or C13-N15 labeled uracil.
Protocol 1: Quantification of Uracil in Human Plasma by Isotope Dilution LC-MS/MS
1. Materials and Reagents:
-
Uracil analytical standard
-
Uracil-d2 or C13-N15 Uracil internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate uracil from other matrix components (to be optimized).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for uracil and the chosen IS).
-
MRM Transitions:
-
Uracil: Precursor ion > Product ion (e.g., m/z 111 > 42)
-
Uracil-d2: Precursor ion > Product ion (e.g., m/z 113 > 44)
-
C13-N15 Uracil: Precursor ion > Product ion (e.g., m/z 116 > 44 for [2-13C, 1,3-15N2] Uracil)
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.
-
The concentration of uracil in unknown samples is determined from the calibration curve.
Protocol 2: Metabolic Flux Analysis using Stable Isotope-Labeled Uracil
This protocol outlines a general workflow for tracing the incorporation of labeled uracil into cellular metabolites.
1. Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of the stable isotope-labeled uracil (Uracil-d2 or C13-N15 Uracil).
-
Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled uracil into downstream metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using an appropriate LC-MS/MS method to separate and detect uracil and its downstream metabolites (e.g., uridine, UMP, UDP, UTP).
-
Monitor for the mass isotopologues of each metabolite to determine the extent of label incorporation.
4. Data Analysis:
-
Calculate the fractional or percentage of labeling for each metabolite at each time point.
-
Use metabolic modeling software to fit the labeling data to a metabolic network model to estimate the rates (fluxes) of the reactions involved in uracil metabolism.
Visualizations
Caption: Workflow for Uracil Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Uracil-d2-1 and Other Internal Standards for Accurate Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Internal Standard Selection for Uracil Quantification
The accurate quantification of endogenous molecules like uracil is paramount in clinical research and drug development, particularly in the context of personalized medicine. The selection of an appropriate internal standard is a critical determinant of a bioanalytical method's robustness and reliability. This guide provides a comprehensive comparison of Uracil-d2-1 with other stable isotope-labeled internal standards used in the quantitative analysis of uracil, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Quantitative Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, internal standards are indispensable for correcting for variability during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1][2][3] This similarity allows them to effectively compensate for variations during sample processing and analysis, leading to a consistent analyte-to-internal standard peak area ratio and, consequently, accurate and precise quantification.[1][4]
Comparison of Stable Isotope-Labeled Internal Standards for Uracil
The choice of the stable isotope for labeling an internal standard can influence the performance of an analytical method. The most commonly used stable isotopes for generating internal standards for uracil are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). This compound is a deuterated internal standard where two hydrogen atoms in the uracil molecule are replaced by deuterium.
While deuterated standards like this compound are often more readily available and cost-effective, they can present certain challenges.[5] These can include potential chromatographic separation from the unlabeled analyte (isotope effect) and the possibility of deuterium-hydrogen exchange, which could compromise data accuracy. In contrast, ¹³C and ¹⁵N labeled standards are generally considered more robust as they do not exhibit these isotopic effects and the labels are more stable.
Below is a summary of the key characteristics of different types of stable isotope-labeled internal standards for uracil:
| Feature | This compound (Deuterated) | ¹³C-Uracil | ¹⁵N₂-Uracil |
| Isotopic Label | ²H (Deuterium) | ¹³C (Carbon-13) | ¹⁵N (Nitrogen-15) |
| Mass Difference | +2 Da | +1 to +4 Da (depending on the number of ¹³C atoms) | +2 Da |
| Chromatographic Behavior | May exhibit a slight retention time shift compared to unlabeled uracil. | Co-elutes perfectly with unlabeled uracil.[2] | Co-elutes perfectly with unlabeled uracil.[2] |
| Isotopic Stability | Potential for back-exchange (D to H) under certain conditions. | Highly stable, no exchange. | Highly stable, no exchange. |
| Potential for Ion Suppression | Differential ion suppression is possible if chromatographically separated from the analyte.[6] | Less prone to differential ion suppression due to co-elution. | Less prone to differential ion suppression due to co-elution. |
| Commercial Availability | Generally more readily available. | Good availability. | Good availability. |
| Cost | Generally lower cost. | Typically more expensive than deuterated standards.[2] | Typically more expensive than deuterated standards.[2] |
Experimental Protocol: Quantification of Uracil in Human Plasma using UPLC-MS/MS
This section details a typical experimental protocol for the quantification of uracil in human plasma using a stable isotope-labeled internal standard like this compound. This method is based on protein precipitation followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis.[7][8]
Materials and Reagents
-
Uracil reference standard
-
This compound (or other stable isotope-labeled uracil) as an internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil and the internal standard (this compound) in a suitable solvent (e.g., 50:50 MeOH:water).
-
Working Standard Solutions: Prepare a series of working standard solutions of uracil by serial dilution of the stock solution with 50:50 MeOH:water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL of this compound) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown sample) in a microcentrifuge tube, add 300 µL of the internal standard spiking solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System: A suitable UPLC system.
-
Column: A reversed-phase column suitable for polar compounds (e.g., Acquity UPLC HSS T3).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate uracil from other matrix components.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode for uracil.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for uracil and the internal standard (e.g., this compound).
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (uracil) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of uracil in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using the DOT language, illustrate the experimental workflow for uracil quantification and a logical decision-making process for selecting a suitable internal standard.
Caption: Experimental workflow for the quantification of uracil in plasma.
References
The Bedrock of Bioanalysis: A Comparative Guide to Uracil-d2-1 in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of endogenous molecules is paramount. In the realm of therapeutic drug monitoring and metabolic studies, uracil has emerged as a critical biomarker. The gold standard for such quantitative analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled internal standards (SIL-IS) to ensure data integrity. This guide provides an in-depth comparison of Uracil-d2-1 and other commonly used SIL-IS for uracil quantification, supported by experimental data and detailed methodologies.
The use of a suitable internal standard is a cornerstone of robust bioanalytical methods, compensating for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1] A stable isotope-labeled analyte is the preferred choice for an internal standard, with deuterated (e.g., this compound) and heavy-atom (e.g., ¹³C, ¹⁵N) labeled compounds being the most common.[1][2] While both are designed to mimic the behavior of the analyte, subtle differences in their physicochemical properties can influence assay performance.
Performance Comparison of Internal Standards for Uracil Quantification
The following table summarizes the performance characteristics of LC-MS/MS methods for uracil quantification using different internal standards. It is important to note that direct comparison is challenging due to variations in instrumentation, methodologies, and laboratory conditions between studies.
| Internal Standard | Analyte | Matrix | Accuracy (% Bias or % Recovery) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Lower Limit of Quantification (LLOQ) | Reference |
| This compound (or other deuterated uracil) | Uracil & Dihydrouracil | Human Plasma | Within ±2.8% (Bias) | ≤12.4% | ≤12.4% | 1 ng/mL | [3] |
| [¹³C,¹⁵N₂]-Uracil | Uracil, Dihydrouracil, Thymine, Dihydrothymine | Human Plasma | 93.6% to 101.4% (Accuracy) | Max 8.0% | Max 7.6% | 2.5 ng/mL | [4] |
| Not Specified Stable Isotopes | Uracil & Dihydrouracil | Human Plasma | Within ±2.9% (Bias) | ≤7.2% | ≤7.2% | 10 ng/mL (for UH2) | [3] |
| Not Specified Stable Isotopes | Uracil & Dihydrouracil | Human Plasma | <15% (Inaccuracy) | <15% | <15% | 5 ng/mL | [5] |
| No Internal Standard (HPLC-UV) | Uracil & Dihydrouracil | Human Plasma | 94.3% (Accuracy) | - | 9.7% (CV) | 5 fmol | [6] |
Key Observations:
-
Both deuterated and ¹³C,¹⁵N₂-labeled internal standards enable the development of accurate and precise methods for uracil quantification, with reported accuracy and precision values well within the acceptable limits set by regulatory bodies like the FDA and EMA.[1][5][7]
-
The method utilizing [¹³C,¹⁵N₂]-Uracil reported slightly better precision (lower %CV) compared to the method using a deuterated standard.[3][4] However, methodological differences could account for this variation.
-
The choice of internal standard can be influenced by factors such as commercial availability and cost, with deuterated standards often being more readily accessible.[2]
The Deuterium Isotope Effect: A Critical Consideration
A key differentiator between deuterated and heavy-atom labeled standards is the potential for the "deuterium isotope effect."[8] The substitution of hydrogen with deuterium can lead to a slight change in the physicochemical properties of the molecule, which may result in a chromatographic shift where the deuterated internal standard does not perfectly co-elute with the native analyte.[8][9] This can be particularly problematic in methods with steep chromatographic gradients or in the presence of significant matrix effects, potentially compromising the accuracy of the assay.[9]
In contrast, ¹³C and ¹⁵N-labeled internal standards are considered superior by many experts as they are less prone to chromatographic separation from the analyte, leading to more reliable compensation for matrix effects.
Experimental Protocols: A Closer Look
To provide a practical context, here are detailed methodologies from studies quantifying uracil using SIL-IS.
Method 1: Quantification of Uracil and Dihydrouracil using a Deuterated Internal Standard
This method describes a rapid and sensitive UPLC-MS/MS assay for the simultaneous determination of uracil and dihydrouracil in human plasma.[3]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution containing deuterated uracil and dihydrouracil.
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC® HSS T3 column
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents.
-
Flow Rate: Optimized for separation.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode for uracil and positive ion mode for dihydrouracil.
-
Transitions: Specific precursor-to-product ion transitions were monitored for each analyte and its internal standard.
-
Method 2: Simultaneous Quantification of Uracil, Dihydrouracil, Thymine, and Dihydrothymine using [¹³C,¹⁵N₂]-Labeled Internal Standards
This UPLC-MS/MS method allows for the combined quantification of four compounds related to dihydropyrimidine dehydrogenase (DPD) enzyme activity.[4]
-
Sample Preparation:
-
Spike plasma samples with a solution of [¹³C,¹⁵N₂]-labeled uracil, dihydrouracil, and thymine.
-
Perform protein precipitation.
-
Analyze the resulting supernatant.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system.
-
Mobile Phase: Gradient elution.
-
Run Time: Optimized for the separation of all four analytes and their internal standards.
-
-
Mass Spectrometric Detection:
-
Instrument: Tandem mass spectrometer.
-
Settings: Optimized parameters including capillary voltage, cone voltage, desolvation temperature, and collision energies for each analyte.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict a typical experimental workflow and the principle of internal standard normalization.
Caption: A typical experimental workflow for the quantitative analysis of uracil using an internal standard.
Caption: The principle of internal standard normalization in quantitative analysis.
Conclusion
Both this compound and heavy-atom labeled internal standards like [¹³C,¹⁵N₂]-Uracil are effective for the accurate and precise quantification of uracil in biological matrices. The choice between them may depend on a variety of factors including commercial availability, cost, and the specific requirements of the assay. While deuterated standards are widely used and have demonstrated excellent performance, researchers should be mindful of the potential for deuterium isotope effects and validate their methods thoroughly to ensure the absence of chromatographic shifts that could impact data quality. For assays demanding the highest level of robustness, particularly in complex matrices, a ¹³C or ¹⁵N-labeled internal standard may be the preferred option due to its closer physicochemical similarity to the native analyte. Ultimately, the meticulous validation of the chosen internal standard according to regulatory guidelines is crucial for ensuring the reliability of quantitative bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scispace.com [scispace.com]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods Utilizing Uracil-d2-1 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical and often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two common techniques for uracil quantification where Uracil-d2-1 would be an ideal internal standard.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.625 - 1.25 ng/mL[3] | 0.5 ng/mL[4][5] |
| Intra-day Precision (%RSD) | 0.7 - 5.6%[3] | Not explicitly stated |
| Inter-day Precision (%RSD) | 1.3 - 7.1%[3] | Not explicitly stated |
| Accuracy (%RE) | 0.1 - 6.1%[3] | Not explicitly stated |
| Linearity Range | Not explicitly stated | 0.5 - 200 ng/mL[5] |
Note: The data presented is for the analysis of uracil and its metabolite dihydrouracil.[3][4][5] This performance is indicative of what can be expected when using a deuterated internal standard like this compound.
Experimental Methodologies
A clear understanding of the experimental protocols is essential for the successful implementation and adaptation of these methods in your laboratory.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely available technique for the quantification of analytes that possess a UV chromophore, such as uracil.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a known concentration of the internal standard (e.g., this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 or a mixed-mode column like Coresep 100 is often used for the separation of polar compounds like uracil.[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.[7]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.
-
Detection: UV detection is typically performed at a wavelength of 260 nm for uracil.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low-abundance analytes in complex biological matrices.[8]
-
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, involving protein precipitation and reconstitution.
-
Chromatographic Conditions:
-
Column: A C18 or amide-based column is frequently used. For instance, a Discovery Amide C16 column has been successfully used for uracil analysis.[4]
-
Mobile Phase: A mobile phase consisting of an aqueous component with a small percentage of an organic solvent like methanol is often used.[4]
-
Flow Rate: Typical flow rates are in the range of 0.2 - 0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[4] In this mode, a specific precursor ion for the analyte and the internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the role of this compound, the following diagrams are provided.
Caption: General experimental workflow for LC-MS/MS analysis using an internal standard.
Caption: Role of this compound in correcting for analytical variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. biospectra.us [biospectra.us]
- 8. benchchem.com [benchchem.com]
The Gold Standard in Uracil Quantification: A Comparative Guide to Uracil-d2-1 and Non-Labeled Standards
For researchers, scientists, and drug development professionals engaged in pharmacokinetic analysis and clinical studies, the accurate quantification of endogenous molecules like uracil is paramount. Uracil levels in plasma are a critical biomarker for screening patients with dihydropyrimidine dehydrogenase (DPD) deficiency, a genetic condition that can lead to severe toxicity from fluoropyrimidine-based chemotherapies such as 5-fluorouracil (5-FU).[1] This guide provides a comprehensive comparison of quantification methodologies using the stable isotope-labeled internal standard, Uracil-d2-1, versus a non-labeled uracil standard, supported by experimental data and detailed protocols.
The consensus in modern bioanalysis is the use of stable isotope-labeled internal standards for mass spectrometry-based quantification.[2][3][4] This approach, known as isotope dilution mass spectrometry (IDMS), is considered the "gold standard" due to its ability to correct for variations inherent in the analytical process.[1][5]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS involves introducing a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) into the sample at the initial stage of preparation.[4] This labeled internal standard is chemically identical to the endogenous analyte (uracil) but has a different mass, allowing it to be distinguished by the mass spectrometer.[1][2] Because the labeled standard and the analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as the internal standard compensates for variations in sample extraction efficiency, matrix effects, and instrument response.[1]
A non-labeled uracil standard, used in an external calibration method, cannot account for these sample-specific variations, potentially leading to less accurate and less precise results.
Performance Comparison: this compound (Internal Standard) vs. Non-Labeled Uracil (External Standard)
The following table summarizes the expected performance characteristics of quantification methods using a this compound internal standard versus a non-labeled uracil external standard. The data for the this compound method is compiled from validated UPLC-MS/MS assays reported in the literature.
| Performance Metric | This compound (Internal Standard) | Non-Labeled Uracil (External Standard) | Rationale for Difference |
| Accuracy | High (typically within ±15% of nominal value)[6][7][8] | Lower and more variable | The internal standard co-elutes with the analyte, correcting for matrix effects and sample loss during preparation.[1][2] |
| Precision (CV%) | High (typically ≤15%)[6][7][8] | Lower (more variable) | The ratio measurement corrects for injection volume variability and fluctuations in instrument response.[2] |
| Linearity (r²) | Excellent (typically >0.99)[6][9] | Good | Both methods can generate linear calibration curves, but the accuracy of sample quantification differs. |
| Limit of Quantification (LLOQ) | Low (e.g., 0.5 - 2.5 ng/mL in plasma)[6][9][10] | Potentially higher | Improved signal-to-noise due to reduced impact of matrix interference on the ratio measurement. |
| Robustness | High | Lower | Less susceptible to day-to-day variations in instrument performance and sample matrix.[2] |
| Correction for Matrix Effects | Yes | No | The internal standard experiences the same ion suppression or enhancement as the analyte, canceling out the effect in the ratio.[3] |
| Correction for Sample Loss | Yes | No | Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.[1] |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for uracil quantification using a stable isotope-labeled internal standard versus a non-labeled external standard.
Caption: Workflow for uracil quantification using a this compound internal standard.
Caption: Workflow for uracil quantification using a non-labeled uracil external standard.
Detailed Experimental Protocol: Uracil Quantification in Human Plasma using Uracil-¹⁵N₂ Internal Standard
This protocol is adapted from a validated UPLC-MS/MS method and is representative of the procedures used for stable isotope dilution analysis.[1] While this protocol specifies Uracil-¹⁵N₂, the principles and steps are directly applicable to the use of this compound.
1. Materials and Reagents
-
Uracil (analyte)
-
Uracil-¹⁵N₂ or this compound (internal standard)
-
Human plasma (blank and study samples)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of uracil and the internal standard in an appropriate solvent (e.g., 0.1% formic acid in water).
-
Working Standard Solutions: Serially dilute the uracil stock solution to create working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to prepare a minimum of six calibration standards and at least three levels of QC samples (low, medium, and high).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.[1]
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[1]
4. UPLC-MS/MS Analysis
-
Chromatographic Separation: Utilize a suitable UPLC column (e.g., Acquity UPLC® HSS T3) with a gradient elution program.
-
Mass Spectrometry: Operate a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both uracil and the labeled internal standard.
5. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.[1]
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.[1]
-
The concentration of uracil in the unknown samples is determined by interpolating their peak area ratios from the calibration curve using a weighted (e.g., 1/x²) linear regression.[1][6]
Conclusion
For the accurate and reliable quantification of uracil in biological matrices, the use of a stable isotope-labeled internal standard such as this compound is unequivocally superior to methods employing a non-labeled external standard. The principles of isotope dilution mass spectrometry ensure that variability arising from sample preparation and analysis is effectively normalized, leading to enhanced accuracy, precision, and robustness of the assay. The provided experimental protocol and performance data underscore the advantages of this "gold standard" approach, which is essential for clinical applications where precise measurements are critical for patient safety and treatment efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. sciex.com [sciex.com]
- 10. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Justifying the Choice of Uracil-d2-1 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of uracil and related compounds, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Uracil-d2-1 with other common alternatives, supported by experimental data, to justify its choice as a robust internal standard in mass spectrometry-based assays.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, the ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and detection.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), are widely considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[2][3] This ensures that the SIL IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, leading to effective compensation for matrix effects and other sources of variability.[2][3]
This compound is a deuterated form of uracil, a naturally occurring pyrimidine derivative and a key component of RNA.[4] Its use as an internal standard is particularly relevant in clinical research for monitoring endogenous uracil levels to predict toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil (5-FU).[1]
Performance Comparison: this compound vs. Alternatives
Data Presentation: Quantitative Performance Comparison
The following table summarizes typical performance data for LC-MS/MS methods quantifying uracil using different types of internal standards. The data is compiled from various validation studies to illustrate the expected performance.
| Performance Metric | This compound (Deuterated IS) | Uracil-¹⁵N₂ (SIL IS) | Structural Analog IS (e.g., 5-Chlorouracil) |
| Intra-Assay Precision (%CV) | ≤ 12.4%[5][6] | ≤ 8.0%[7] | Typically < 15% |
| Inter-Assay Precision (%CV) | ≤ 12.4%[5][6] | ≤ 7.6%[7] | Typically < 15% |
| Accuracy (% Bias) | ± 2.8%[5] | 93.6% to 101.4%[7] | Typically within ± 15% |
| Recovery | >90% (inferred from high-quality data) | 70.8% to 84.1%[7] | Variable, can differ from analyte |
| Matrix Effect | Effectively compensated[4] | 3.6% to 5.2% (mean)[7] | Potential for differential matrix effects |
Key Observations:
-
Both this compound and Uracil-¹⁵N₂ demonstrate excellent precision and accuracy, well within the acceptance criteria for bioanalytical method validation.[5][6][7]
-
Stable isotope-labeled internal standards like this compound are highly effective at compensating for matrix effects, a significant challenge in the analysis of complex biological samples.[4]
-
While structural analogs can provide acceptable performance, they may exhibit different extraction recoveries and chromatographic behavior, and are more susceptible to differential matrix effects, which can compromise data accuracy.[3]
Logical Justification for Selecting this compound
The choice of this compound as an internal standard is underpinned by a clear logical framework that prioritizes data quality and reliability. The following diagram illustrates this justification.
Caption: Justification for selecting this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below is a representative experimental protocol for the quantification of uracil in human plasma using a deuterated internal standard, based on established methods.[1][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1]
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 or HILIC column with gradient elution. The mobile phases commonly consist of water and acetonitrile with a small amount of an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, often in negative ion mode for uracil.[8] The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both uracil and this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for uracil quantification.
Conclusion
The choice of an internal standard is a critical decision in quantitative bioanalysis. The experimental evidence and theoretical principles strongly support the use of stable isotope-labeled internal standards. This compound, as a deuterated analog of uracil, provides the necessary physicochemical similarity to the analyte to ensure co-elution and equivalent behavior during sample processing and analysis. This leads to superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. While other internal standards can be employed, the use of this compound is justified by its ability to deliver the highest quality data, which is paramount in research, clinical, and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. | Read by QxMD [read.qxmd.com]
The Analytical Edge: A Comparative Guide to Uracil-d2-1 Performance in Clinical Assays
For researchers, scientists, and drug development professionals, the precise quantification of endogenous molecules is paramount. In the realm of clinical assays, particularly in monitoring dihydropyrimidine dehydrogenase (DPD) deficiency to prevent fluoropyrimidine toxicity, the choice of an internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of the performance characteristics of Uracil-d2-1, a deuterated internal standard, against other stable isotope-labeled and non-labeled alternatives for the quantification of uracil.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation and analysis.[1] Among these, deuterated standards like this compound are frequently utilized due to their commercial availability and cost-effectiveness.[1][2] However, heavier isotope-labeled compounds, such as ¹³C and ¹⁵N-labeled uracil, are often considered superior due to their closer physicochemical resemblance to the analyte.[2][3] This guide delves into the practical performance differences, supported by experimental data from various validated clinical assays.
Performance Characteristics: A Side-by-Side Comparison
The performance of an internal standard is assessed by its impact on the assay's linearity, accuracy, and precision. The following tables summarize the validation data from published UPLC-MS/MS methods for uracil quantification, utilizing different internal standards.
Table 1: Performance Data for Uracil Quantification using a Deuterated Internal Standard (Uracil-d2)
| Performance Metric | Reported Value(s) | Source(s) |
| Linearity (r²) | > 0.99 | [4][5] |
| Concentration Range | 1 - 100 ng/mL | [4][5] |
| Inter-assay Precision (%CV) | ≤ 12.4% | [4][5] |
| Inter-assay Accuracy (Bias %) | Within ±2.8% | [4][5] |
| Intra-assay Precision (%CV) | 5.3% - 19.7% (at LLOQ) | [5] |
| Intra-assay Accuracy (Bias %) | Within -1.3% to 5.7% (at LLOQ) | [5] |
Table 2: Performance Data for Uracil Quantification using a ¹³C,¹⁵N₂-Labeled Internal Standard
| Performance Metric | Reported Value(s) | Source(s) |
| Linearity (r²) | > 0.998 | [6] |
| Concentration Range | 2.5 - 80.0 ng/mL | [6] |
| Inter-assay Precision (%CV) | ≤ 7.6% | [6] |
| Inter-assay Accuracy (Bias %) | 93.6% - 101.4% of nominal | [6] |
| Intra-assay Precision (%CV) | ≤ 8.0% | [6] |
| Intra-assay Accuracy (Bias %) | Not explicitly stated | [6] |
| Matrix Effect | 3.6% - 5.2% | [6] |
Table 3: Performance Data for Uracil Quantification using a Non-Isotope Labeled Internal Standard (5-Bromo-uracil)
| Performance Metric | Reported Value(s) | Source(s) |
| Linearity (r²) | > 0.9999 | [7][8] |
| Concentration Range | 0.625 - 160.0 ng/mL | [7][8] |
| Inter-batch Precision (%CV) | ≤ 8.6% | [7][8] |
| Inter-batch Accuracy (Bias %) | ≤ 17% | [7][8] |
| Intra-batch Precision (%CV) | ≤ 7.3% | [7][8] |
| Intra-batch Accuracy (Bias %) | Not explicitly stated | [7][8] |
Key Performance Considerations
Chromatographic Co-elution and Matrix Effects: A critical advantage of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[9] This is because the mass difference is distributed within the carbon backbone, having a negligible effect on the molecule's polarity and chromatographic behavior. In contrast, deuterated standards can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the native analyte. This separation can be problematic if matrix effects, which are variations in ionization efficiency due to co-eluting compounds, differ between the retention times of the analyte and the internal standard. This can lead to less effective compensation and potentially impact accuracy.[9]
Isotopic Stability: ¹³C and ¹⁵N labels are incorporated into the molecular skeleton and are exceptionally stable. Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or sample matrix. While Uracil-d2 is generally stable, this potential for isotopic exchange is a factor to consider during method development and validation.[3]
Experimental Protocols
The following are generalized experimental protocols derived from the cited literature for the quantification of uracil in human plasma using UPLC-MS/MS.
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or serum, add the internal standard solution (Uracil-d2, ¹³C,¹⁵N₂-Uracil, or 5-Bromo-uracil).
-
Add 300-900 µL of a protein precipitation agent (e.g., acetonitrile, methanol, or a mixture thereof).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. Depending on the method, the supernatant may be diluted or evaporated and reconstituted in the mobile phase.[4][10]
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column (e.g., Acquity UPLC BEH C18 or Kinetex PS C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).[4][10][11]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The specific mass transitions for uracil and the internal standards are monitored. For example:
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the rationale behind choosing a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of uracil in clinical samples.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to Uracil-d2: Applications and Validation in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications and validation of Uracil-d2, a deuterated stable isotope-labeled form of uracil. It objectively compares its performance with other isotopic internal standards and provides supporting experimental data for its use in quantitative bioanalysis.
Uracil-d2 as an Internal Standard in Quantitative Mass Spectrometry
Stable isotope-labeled internal standards are essential for accurate and reliable quantification in mass spectrometry-based bioanalysis. They mimic the behavior of the analyte of interest during sample preparation, chromatography, and ionization, thus correcting for variability. Uracil-d2 is a commonly used internal standard for the quantification of uracil in biological matrices.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
The choice between a deuterated (like Uracil-d2) and a carbon-13 (¹³C) labeled internal standard is a critical decision in method development. While both are effective, their physicochemical properties can lead to performance differences.
| Feature | Deuterated Internal Standard (e.g., Uracil-d2) | ¹³C-Labeled Internal Standard (e.g., Uracil-¹³C₂, ¹⁵N₂) | Rationale & Impact on Performance |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte.[1] | Co-elutes perfectly with the unlabeled analyte.[2] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A ¹³C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[1] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located at labile positions.[2] | ¹³C labels are incorporated into the carbon skeleton, making them exceptionally stable and not susceptible to exchange.[2] | Higher isotopic stability ensures the integrity of the internal standard throughout the analytical process, preventing inaccurate results. |
| Matrix Effect Compensation | Potentially incomplete due to chromatographic shifts. If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement.[1] | Superior. Due to perfect co-elution, it experiences the same degree of ion suppression or enhancement as the analyte.[2] | More effective compensation for matrix effects leads to improved accuracy and precision of the analytical method. |
| Cost and Availability | Generally more cost-effective and widely available.[3] | Typically more expensive and less commonly available.[3] | Practical considerations often influence the choice of internal standard in a research or clinical setting. |
Validation of Bioanalytical Methods Using Uracil-d2
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following table summarizes the performance of a validated UPLC-MS/MS method for the quantification of uracil in human plasma using a stable isotope-labeled internal standard.
| Validation Parameter | Reported Performance for Uracil Quantification |
| Linearity Range | 1 to 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (%RSD) | ≤ 7.3% |
| Inter-day Precision (%RSD) | ≤ 12.4% |
| Accuracy (%Bias) | Within ±2.8% |
Data is based on a validated UPLC-MS/MS method for uracil and dihydrouracil in human plasma.[4]
Experimental Protocols
Quantification of Uracil in Human Plasma using UPLC-MS/MS
This protocol describes a common method for the determination of uracil concentrations in human plasma, often used for dihydropyrimidine dehydrogenase (DPD) deficiency screening.
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add a working solution of Uracil-d2 internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
b) UPLC-MS/MS Conditions
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid, is common.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for uracil detection.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for both uracil and Uracil-d2.
Uracil-d2 as a Metabolic Tracer
Stable isotope tracers are invaluable tools for studying the dynamics of metabolic pathways. By introducing a labeled compound like Uracil-d2 into a biological system, researchers can track its incorporation into downstream metabolites, providing insights into metabolic fluxes and pathway activities.
Application: Studying Uracil Metabolism
Uracil-d2 can be used to trace the catabolic pathway of uracil, which is primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD). This is particularly relevant in oncology, as DPD is the rate-limiting enzyme in the breakdown of fluoropyrimidine chemotherapy drugs like 5-fluorouracil (5-FU).
Experimental Protocol: Stable Isotope Tracing in Cell Culture
This protocol outlines a general workflow for using a stable isotope tracer, such as Uracil-d2, to study metabolism in cultured cells.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the experiment.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the stable isotope-labeled tracer (e.g., Uracil-d2) at a known concentration.
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the tracer. The incubation time will depend on the specific metabolic pathway and the expected rate of turnover.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline to remove any remaining extracellular tracer.
-
Quench metabolism and extract intracellular metabolites using a cold solvent, such as 80% methanol.
-
-
Sample Analysis: Analyze the cell extracts by LC-MS/MS to identify and quantify the labeled and unlabeled metabolites. The extent of isotope incorporation provides information on the activity of the metabolic pathway.
References
Assessing the Matrix Effect of Uracil-d2-1 Across Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating the matrix effect is paramount for accurate bioanalysis. This guide provides a comprehensive comparison of the matrix effect on the stable isotope-labeled internal standard, Uracil-d2-1, across different biological samples. By presenting experimental data and detailed methodologies, this document aims to be a valuable resource for developing robust and reliable LC-MS/MS assays.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for compensating for matrix effects in quantitative mass spectrometry.[1][2] A SIL-IS has nearly identical physicochemical properties to the analyte, allowing it to co-elute and experience similar ionization suppression or enhancement, thus providing a reliable correction for variations during sample preparation and analysis.[2][3] The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4][5] This guide explores the assessment of the matrix effect for this compound in three common biological matrices: plasma, urine, and saliva.
Comparative Analysis of Matrix Effects
The complexity of the biological matrix significantly influences the extent of the matrix effect. Plasma is a complex matrix containing high concentrations of proteins and phospholipids, which are major sources of ion suppression.[5][6] Urine, while less proteinaceous, has high concentrations of salts and endogenous metabolites that can also lead to significant matrix effects.[7] Saliva is generally considered a less complex matrix compared to plasma and urine.[8]
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). The MF is the ratio of the peak area of an analyte in the presence of the matrix (a post-extraction spiked sample) to the peak area of the analyte in a neat solution.[9] An MF value of 1 indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.[9] When a SIL-IS is used, the IS-normalized MF is calculated by dividing the analyte's MF by the IS's MF. An IS-normalized MF close to 1 demonstrates that the internal standard effectively compensates for the matrix effect.
| Biological Sample | Key Interfering Components | Expected Matrix Effect (without IS) | Efficacy of this compound Compensation |
| Plasma/Serum | Proteins, Phospholipids, Salts | Moderate to High Ion Suppression | High |
| Urine | Urea, Salts, Organic Acids | Variable, can be High Ion Suppression | High |
| Saliva | Mucins, Enzymes, Salts | Low to Moderate Ion Suppression | High |
Experimental Protocols
A robust assessment of the matrix effect is a critical component of bioanalytical method validation.[10] The following is a detailed methodology for assessing the matrix effect of this compound in a biological sample.
Objective
To quantify the matrix effect on this compound and the target analyte (uracil) in different biological matrices (plasma, urine, or saliva).
Materials
-
Blank biological matrix (at least 6 different lots)
-
Uracil analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Reconstitution solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid)
Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of uracil and this compound in methanol.
-
Prepare working standard solutions of uracil at various concentrations by diluting the stock solution.
-
Prepare a working solution of this compound at a constant concentration.
2. Sample Set Preparation:
Three sets of samples are prepared to assess the matrix effect:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set 3 (Pre-Extraction Spike - for Recovery Assessment): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
3. Sample Preparation (Protein Precipitation for Plasma/Saliva):
-
To 50 µL of the biological matrix (or blank for Set 2), add the this compound working solution. For Set 3, also add the uracil working solution.
-
Add 150 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For Set 2, add the uracil and this compound working solutions to the supernatant from the blank matrix.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
For Urine Samples: A simple "dilute and shoot" approach may be sufficient, where the urine sample is centrifuged, diluted with mobile phase, and injected. However, for a more thorough removal of salts, solid-phase extraction (SPE) might be necessary.
4. LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method for uracil.
-
Column: A C18 or HILIC column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is common.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both uracil and this compound.
-
5. Data Analysis and Calculations:
-
Calculate the Matrix Factor (MF) for the Analyte:
-
MF = (Mean Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)
-
-
Calculate the Matrix Factor (MF) for the Internal Standard:
-
MFIS = (Mean Peak Area of IS in Set 2) / (Mean Peak Area of IS in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MFAnalyte / MFIS
-
-
Calculate Recovery (Optional but Recommended):
-
Recovery (%) = (Mean Peak Area of Analyte in Set 3) / (Mean Peak Area of Analyte in Set 2) * 100
-
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams were created using the DOT language.
Caption: Experimental workflow for assessing matrix effect.
Caption: Logical relationship for matrix effect calculation.
Conclusion
The assessment and mitigation of matrix effects are crucial for the development of accurate and reliable bioanalytical methods. While the complexity of biological matrices like plasma and urine can lead to significant ion suppression, the use of a stable isotope-labeled internal standard such as this compound provides effective compensation. By following a systematic experimental protocol to quantify the matrix factor, researchers can ensure the robustness of their assays and the integrity of their data. This guide provides the necessary framework for such an assessment, empowering scientists to develop high-quality bioanalytical methods for a variety of research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Uracil-d2-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Uracil-d2-1. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
This compound is a deuterium-labeled form of uracil, a naturally occurring pyrimidine derivative found in RNA. While Uracil and its deuterated forms are not classified as hazardous substances under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent contact and inhalation. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses | with side-shields conforming to NIOSH (US) or EN 166 (EU) standards | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. Must be inspected prior to use. | Prevents direct skin contact with the compound. |
| Body Protection | Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask | Type N95 (US) or type P1 (EN 143) | Recommended when handling the solid form to avoid inhalation of dust particles. |
Operational Plan: Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Use a laboratory fume hood or other mechanical exhaust systems to minimize exposure to dust.
2. Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust.
-
Avoid contact with skin and eyes.
-
Ensure the substance is clearly labeled.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store at room temperature in a dry, well-ventilated place.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician if irritation persists. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect waste material in a suitable, sealed, and clearly labeled container.
-
Avoid creating dust during collection.
2. Storage of Waste:
-
Store the sealed waste container in a designated, cool, and dry area away from incompatible materials.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not let the product enter drains.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
